Ammonium paratungstate
Description
Structure
2D Structure
Properties
CAS No. |
11120-25-5 |
|---|---|
Molecular Formula |
H42N10O42W12 |
Molecular Weight |
3060.5 g/mol |
IUPAC Name |
decaazanium;hexakis(dioxido(dioxo)tungsten);hydron;hexakis(trioxotungsten) |
InChI |
InChI=1S/10H3N.42O.12W/h10*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*-1;;;;;;;;;;;;/p+12 |
InChI Key |
XAYGUHUYDMLJJV-UHFFFAOYSA-Z |
Canonical SMILES |
[NH4+].[NH4+].[O-][W](=O)(=O)[O-] |
Other CAS No. |
11120-25-5 12028-06-7 |
physical_description |
Dry Powder Solid; [Merck Index] Soluble in water; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Research
Industrial and Laboratory Scale Synthesis Approaches
The production of ammonium (B1175870) tungstate(VI), often in the form of ammonium paratungstate (APT) or ammonium metatungstate (AMT), is achieved through several well-established and emerging methods. These range from the processing of raw ores to the recycling of scrap materials and specific chemical syntheses.
Extraction and Purification from Tungsten Ores
The principal tungsten ores, wolframite (B13744602) ((Fe,Mn)WO₄) and scheelite (CaWO₄), are the primary sources for ammonium tungstate (B81510) production. chinatungsten.compreprints.org The extraction process is a multi-step hydrometallurgical route. chinatungsten.com
Initially, the ore is crushed and concentrated to increase the tungsten oxide (WO₃) content, which can range from 10-75%. chinatungsten.com This concentrate undergoes a calcination step at 500-600°C to remove organic flotation agents. chinatungsten.com
The subsequent treatment depends on the ore type:
Wolframite is typically leached with a sodium hydroxide (B78521) (NaOH) solution. chinatungsten.com
Scheelite is treated with a sodium carbonate (Na₂CO₃) solution under pressure. chinatungsten.compreprints.org
Both processes yield a crude sodium tungstate (Na₂WO₄) solution. chinatungsten.compreprints.org This solution then undergoes extensive purification to remove impurities like silicon, phosphorus, arsenic, and molybdenum. chinatungsten.comgoogle.com A key purification step involves converting the soluble sodium tungstate to insoluble tungstic acid (H₂WO₄) by digestion with hydrochloric acid (HCl). google.comgoogle.com
The purified tungstic acid is then dissolved in an aqueous ammonia (B1221849) (NH₄OH) solution to form an ammonium tungstate solution. google.comchinatungsten.com This solution is then subjected to evaporative crystallization, which causes the precipitation of this compound (APT) crystals. chinatungsten.comgoogle.com The quality and physical properties of the resulting APT are influenced by factors such as time, temperature, concentration, and pH control during crystallization. nveo.org
An alternative approach involves solvent extraction or ion exchange to directly convert the purified sodium tungstate solution into an ammonium tungstate solution, from which APT is then crystallized. chinatungsten.comgoogle.com
Recycling and Conversion from Tungsten Scrap Materials
Recycling tungsten-containing scrap is an economically and environmentally significant source for ammonium tungstate production. chinatungsten.comresearchgate.net The most common approach is a chemical recycling process that converts scrap into "virgin" quality this compound. itia.info
The process generally involves the following steps:
Oxidation: Tungsten scrap, such as cemented carbide, is oxidized in air at temperatures between 700°C and 900°C. This converts the tungsten compounds into a friable mixture of tungsten oxide and other metal tungstates (e.g., CoWO₄). chinatungsten.comitia.inforesearchgate.net
Digestion: The oxidized product is then digested in a sodium hydroxide solution to form a soluble sodium tungstate solution. chinatungsten.comitia.info
Purification and Conversion: This sodium tungstate solution is then processed using the same hydrometallurgical methods as those used for ore extracts, involving purification and subsequent conversion to this compound via the tungstic acid or ion exchange routes. chinatungsten.comchinatungsten.com
A method for processing soft scrap from tungsten hydrometallurgy involves direct pressure leaching with a dilute ammonia solution at 120-200°C, followed by evaporative crystallization to yield this compound. google.com
Preparation from Tungsten(VI) Oxide Hydrate (B1144303) and Organic Amines
In laboratory settings, organic ammonium paratungstates can be synthesized by reacting tungsten(VI) oxide hydrate (WO₃·H₂O), also known as tungstic acid, with aqueous solutions of organic amines. niscpr.res.inresearchgate.net
The process involves dissolving tungsten(VI) oxide hydrate in an aqueous solution of an organic amine, such as methylamine (B109427) or ethylamine. niscpr.res.inresearchgate.net This reaction initially forms tetrahedral tetraoxidotungstate(VI) species in the solution. Through slow evaporation of the solvent, crystalline organic ammonium paratungstates with the general formula (RNH₃)₁₀[H₂W₁₂O₄₂]·xH₂O are obtained. niscpr.res.inresearchgate.net The final product's identity can be confirmed using techniques like Raman spectroscopy. niscpr.res.inresearchgate.net
| Reactant 1 | Reactant 2 | Product Formula |
| Tungsten(VI) oxide hydrate (WO₃·H₂O) | Methylamine (MeNH₂) | (MeNH₃)₁₀[H₂W₁₂O₄₂]·12H₂O |
| Tungsten(VI) oxide hydrate (WO₃·H₂O) | Ethylamine (EtNH₂) | (EtNH₃)₁₀[H₂W₁₂O₄₂]·4H₂O |
Synthesis from Sodium Tungstate and Ammonium Salts
This compound can be prepared through the reaction of sodium tungstate with an ammonium salt, such as ammonium chloride (NH₄Cl), in an aqueous solution. google.com The reaction leads to the precipitation of insoluble this compound crystals. google.com This method, however, can result in byproducts that require disposal. google.com
A more advanced technique involves an electrolytic process using an anion exchange membrane. In this method, tungstate anions from a source like sodium tungstate pass through the membrane into an aqueous solution containing ammonium cations under an electrical potential. google.com By controlling the pH of the solution, specific tungsten compounds like ammonium tungstate, this compound, or ammonium metatungstate can be selectively formed without producing unwanted salt byproducts. google.com
Another approach involves the reaction of a sodium tungstate-ammonia solution with carbon dioxide under pressure (0.02-6 MPa) and at a controlled temperature (20-100°C). google.com This process directly crystallizes this compound, allowing for the recycling of the remaining alkaline solution. google.com
Controlled Synthesis of Ammonium Tungstate(VI) Polymorphs and Hydrates
The crystalline structure and degree of hydration of ammonium tungstate compounds can be precisely controlled through specific crystallization strategies. This is particularly relevant for ammonium metatungstate (AMT), which exists in various hydrated forms.
Crystallization Strategies for Hydrous Ammonium Metatungstate Phases
Various hydrated forms of ammonium metatungstate, denoted as (NH₄)₆[H₂W₁₂O₄₀]·xH₂O (AMT-x), can be synthesized as single crystals from aqueous solutions. acs.orgtuwien.atresearchgate.net Research has identified several successful strategies for controlling the crystallization and isolating specific hydrates:
Growth from Supersaturated Solutions: Carefully controlling the temperature of a supersaturated AMT solution allows for the growth of specific hydrate crystals. acs.orgtuwien.atresearchgate.net
Antisolvent Crystallization: The addition of solvents with different polarities, such as ethanol, to an aqueous AMT solution can induce the crystallization of specific hydrous phases. acs.orgtuwien.atresearchgate.net For instance, large single-phase AMT-12.5 crystals have been prepared using an alcohol precipitation method. tandfonline.com
Partial Dehydration: Mild heating of highly hydrated AMT phases can lead to the formation of less hydrated, stable intermediates. For example, the thermal dehydration of AMT-22 leads to the formation of AMT-9.5 and then the stable AMT-4 phase under ambient conditions. acs.orgtuwien.atacs.org
These methods have enabled the structural determination of numerous AMT hydrates, including those with 22, 12.5, 9.5, 8.5, 6, 4, and 2 water molecules. acs.orgtuwien.atresearchgate.net It has also been discovered that the 4-hydrate of AMT exhibits polymorphism, meaning it can crystallize in different structures while having the same chemical formula. acs.orgtuwien.atacs.org The structure of the precursor polyoxometalate cluster present in the solution just before crystallization can also influence the formation pathway and the resulting crystalline phase of the final product. nih.govacs.org
| Crystallization Method | Resulting Hydrate (Example) | Key Feature |
| Growth from Supersaturated Solutions | AMT-22 | Temperature-dependent growth |
| Antisolvent Crystallization (e.g., with ethanol) | AMT-12.5 | Induces crystallization by changing solvent polarity |
| Partial Dehydration | AMT-4 | Forms stable, less-hydrated phases from more hydrated ones |
Influence of pH and Precursor Concentration on Polyoxotungstate Species Formation
The speciation of polyoxotungstates in aqueous solutions is intricately linked to both pH and the concentration of the precursor, ammonium tungstate(VI). In aqueous environments, a variety of tungstate anions can exist, with their formation and stability being highly dependent on the pH of the solution. acs.org The primary species include the orthotungstate anion (WO₄²⁻), the paratungstate anion ([H₂W₁₂O₄₂]¹⁰⁻), and the metatungstate anion ([H₂W₁₂O₄₀]⁶⁻). acs.org
The transformation between these species is a pH-driven process. The metatungstate anion exhibits stability under acidic conditions, while the paratungstate anion is stable in more alkaline environments. acs.org The self-assembly of polyoxometalates (POMs) from solution is governed by complex reaction networks that are sensitive to factors including ionic strength, temperature, and the presence of counterions. nih.gov However, pH and metal concentration are the primary levers for controlling POM speciation. nih.gov
Research has shown that increasing temperature can influence the stability of these species. For instance, a rise in temperature tends to shrink the pH and concentration range where polynuclear POM species are prevalent. nih.gov This is exemplified by the destabilization of larger cluster species upon heating. nih.gov The complexity of these aqueous systems often results in the coexistence of multiple cluster types, making the precise prediction and control of speciation a significant challenge in synthetic chemistry. nih.gov
Hydrothermal and Solvothermal Synthesis of Tungsten Oxide Polymorphs from Ammonium Tungstate(VI) Precursors
Hydrothermal and solvothermal methods are widely employed for the synthesis of tungsten oxide polymorphs, with ammonium tungstate(VI) serving as a common precursor. These techniques offer control over the size, morphology, and crystalline phase of the resulting tungsten oxide materials. The structure of the precursor cluster in the solution plays a direct role in determining the formation pathway and the final crystalline phase of the tungsten oxide. acs.orgnih.govresearchgate.netchemrxiv.org
In situ total scattering studies have revealed that the hydrothermal synthesis of tungsten oxides from ammonium metatungstate (AMT) and this compound (APT) precursors can lead to different reaction pathways. acs.orgscispace.com When the precursor solution contains metatungstate clusters, hexagonal ammonium tungsten bronze ((NH₄)₀.₂₅WO₃) is formed directly. acs.orgnih.govresearchgate.net Conversely, if paratungstate B clusters are present at the point of crystallization, a metastable pyrochlore-type tungsten oxide (WO₃·0.5H₂O) forms as an intermediate, which then transforms into the tungsten bronze phase. acs.orgnih.govresearchgate.net
The solvent used in solvothermal synthesis also significantly influences the reaction pathway. For example, in the solvothermal synthesis of hexagonal ammonium tungsten bronze from ammonium metatungstate hydrate, different formation routes are observed depending on whether water or oleylamine (B85491) is used as the solvent. acs.orgscispace.com In water, the dissolution of the AMT precursor leads to the formation of free metatungstate ions, which then partially convert to other tungstate clusters before forming the crystalline tungsten bronze. scispace.com
The reaction temperature is another critical parameter. Hydrothermal synthesis of tungsten oxide from AMT has been studied at temperatures ranging from 250 °C to 350 °C, with the reaction proceeding through a consistent pathway at these temperatures. acs.orgscispace.com
| Precursor | Synthesis Method | Key Finding | Final Product |
| Ammonium Metatungstate | Hydrothermal | Direct formation | Hexagonal ammonium tungsten bronze |
| This compound | Hydrothermal | Formation of a metastable intermediate | Hexagonal ammonium tungsten bronze |
| Ammonium Metatungstate Hydrate | Solvothermal (water) | Dissolution and partial conversion of precursor | Hexagonal ammonium tungsten bronze |
| Ammonium Metatungstate Hydrate | Solvothermal (oleylamine) | Different formation pathway than in water | Hexagonal ammonium tungsten bronze |
Novel Synthetic Routes and Precursor Chemistry
Beyond traditional methods, several novel synthetic routes have been developed to produce tungsten-based materials from ammonium tungstate(VI) precursors, offering enhanced control over the final product's properties.
Spray-Drying Techniques for Powder Precursor Fabrication
Spray drying is a versatile technique for producing powdered precursors from solutions of ammonium tungstate(VI). This method involves atomizing a solution into a hot gas stream, leading to rapid evaporation of the solvent and the formation of dry powder particles. nveo.orgnveo.org It is a crucial industrial process for producing powders with specific characteristics, such as controlled particle size distribution. nveo.orgnveo.org
In the context of ammonium tungstate, spray drying is commonly used to obtain ammonium metatungstate (AMT) from a solution. The process parameters, such as the inlet and outlet air temperatures, are critical. Typical inlet air temperatures range from 180–280 °C, with outlet air temperatures between 110–160 °C. acs.org At higher temperatures, the initially formed AMT can decompose into an amorphous phase before ultimately yielding crystalline tungsten trioxide. acs.org This technique is also employed in the fabrication of nanostructured tungsten heavy alloy powders, where a solution containing ammonium metatungstate and other metal salts is spray-dried to create a precursor powder. diva-portal.orgscirp.org
| Spray Drying Parameter | Temperature Range | Outcome |
| Inlet Air Temperature | 180–280 °C | Formation of AMT powder |
| Outlet Air Temperature | 110–160 °C | Formation of AMT powder |
| Higher Temperatures | >280 °C | Decomposition of AMT to amorphous phase/tungsten trioxide |
Ion Exchange Methods for Ammonium Metatungstate Preparation
Ion exchange is a prominent method for the preparation of ammonium metatungstate (AMT) from ammonium tungstate solutions. ammonium-metatungstate.com This process typically involves bringing an ammonium tungstate solution into contact with a weak acid cation exchange resin. acs.org The resin serves a dual purpose: it lowers the pH of the solution into the range where AMT is stable, and it binds the excess ammonium ions that are released during the formation of the metatungstate anion. acs.org
A specific process involves passing an ammonium tungstate solution through a column containing a carboxylic acid cation exchange resin and collecting the effluent until a pH of about 3.5 is reached. google.com The resulting solution is then digested at approximately 98°C for several hours, followed by crystallization to obtain AMT. google.com This method is also used to convert this compound (APT) to AMT by contacting a mixture of solid APT and water with a cation exchange material to adjust the pH to a range where the metatungstate ion is stable and insoluble tungstic acid does not form. google.com
Precursor-Based Synthesis of Nanosized Tungsten Carbides
Ammonium tungstate(VI) is a key precursor in the synthesis of nanosized tungsten carbides (WC). The precursor method offers several advantages over traditional carbothermal synthesis, including lower synthesis temperatures and better control over the dispersion of the final product. qmul.ac.ukresearchgate.net This approach involves mixing a tungsten source, such as ammonium tungstate, with a carbon source, which can be an organic compound or a polymer. qmul.ac.ukresearchgate.net
In one method, a solution containing ammonium tungstate, urea, and glucose is prepared, and a self-contained combustion process is initiated to produce a loose black WC precursor. upc.edu This precursor is then carburized at high temperatures (900-1400 °C) under an argon atmosphere to form pure WC nanoparticles. upc.edu Another approach utilizes a tungstate-based inorganic-organic hybrid precursor, synthesized from the reaction of tungstic acid and an organic amine, which is then thermally treated to produce hierarchical WC micro-/nanocrystals. cas.cn The choice of ammonium tungstate species, such as this compound or ammonium metatungstate, can be used in these precursor-based syntheses. qmul.ac.ukresearchgate.net
Solution-Based Methods for Enhanced Tungsten Uptake in Supported Materials
Solution-based methods are crucial for impregnating support materials, such as alumina (B75360), with tungsten, often starting from an ammonium tungstate solution. The solubility of the tungsten precursor is a key factor in these processes. Ammonium metatungstate (AMT) is often preferred over this compound (APT) due to its higher solubility in water. google.com
In the production of catalysts, aqueous solutions of tungstate compounds are adsorbed onto a solid support. google.com The efficiency of this process can be enhanced by using highly soluble precursors like AMT. Solvent extraction and ion exchange techniques are employed to convert sodium tungstate or this compound into more soluble ammonium tungstate solutions, which can then be used for impregnation. diva-portal.org For instance, phosphorus can be removed from ammonium tungstate solutions through methods like solventing out crystallization and basic magnesium carbonate precipitation to ensure the purity of the final supported tungsten material. frontiersin.orgnih.gov
Solid Sulfurizing Agent Reactions for Thio Ammonium Tungstate Synthesis
The synthesis of thio ammonium tungstates, including ammonium oxothiotungstates, trithiotungstate, and tetrathiotungstate, can be effectively achieved by reacting a tungsten compound with a solid sulfurizing agent. This approach avoids the use of highly toxic and odorous hydrogen sulfide (B99878) gas, presenting a more environmentally friendly and industrially scalable alternative. google.com
One patented method involves the reaction of a tungsten compound, such as tungstic acid or other tungstates, with a solid sulfurizing agent in an aqueous solution. google.com The reaction is typically conducted at temperatures ranging from room temperature to 100°C for a duration of 0.5 to 5 hours. google.com A key aspect of this process is the continuous removal of ammonia (NH₃) produced during the reaction, which shifts the chemical equilibrium towards the formation of the desired thio ammonium tungstate product. This can be accomplished by applying a vacuum or by bubbling nitrogen or another inert gas through the reaction mixture. google.com
A variety of solid sulfurizing agents can be employed in this method. These include phosphorus pentasulfide (P₄S₁₀), various metal sulfides (e.g., barium sulfide, lithium sulfide, sodium sulfide, potassium sulfide), and organic sulfur compounds like thioacetamide, ammonium thiocyanate, and thiourea. google.com The molar ratio of tungsten to sulfur (W/S) is typically maintained between 1:2 and 1:8 to ensure complete sulfidation. google.com Following the reaction, the addition of an appropriate ammonium salt helps to crystallize the product, which can then be isolated with a high yield (up to 98%) and purity. google.com
Another established route uses ammonium sulfide, (NH₄)₂S, as the sulfur source. nih.govgoogle.com In one variation, ammonium metatungstate or tungsten trioxide is dissolved in aqueous ammonia and then reacted with an ammonium sulfide solution. google.com This method proceeds under mild conditions, from room temperature to 90°C, with reaction times of 0.5 to 3 hours, followed by a crystallization period. google.com This process is noted for using a near-stoichiometric amount of the sulfurizing agent and for significantly reducing reaction times compared to traditional H₂S-based methods. google.com The synthesis of ammonium tetrathiotungstate ((NH₄)₂WS₄) from sodium tungstate (Na₂WO₄) and (NH₄)₂S has also been reported as a facile and low-cost alternative to methods that use more expensive tungsten precursors. nih.govacs.org
Microwave-assisted solid-state synthesis represents another innovative approach. In one example, ammonium tetrathiotungstate was prepared by irradiating a powdered mixture of ammonium heptamolybdate, copper thiocyanate, elemental sulfur powder, and sodium metal. orientjchem.org This method highlights the use of elemental sulfur as a solid sulfurizing agent in a solvent-free, rapid synthesis driven by microwave energy. orientjchem.org
The thermal decomposition of ammonium tetrathiotungstate itself is a solid-state reaction that leads to the formation of tungsten sulfides, such as amorphous tungsten trisulfide (WS₃) and crystalline tungsten disulfide (WS₂). researchgate.netsci-hub.se For instance, annealing (NH₄)₂WS₄ at 250°C under a nitrogen atmosphere yields amorphous WS₃. sci-hub.se
| Tungsten Precursor | Solid Sulfurizing Agent | Reaction Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Tungstic Acid or Tungstates | Phosphorus pentasulfide, BaS, Li₂S, Na₂S, K₂S, Thioacetamide, Ammonium thiocyanate, Thiourea | Aqueous solution; Room temp. to 100°C; 0.5-5 hours; W/S molar ratio 1:2 to 1:8; Ammonia removal via vacuum or inert gas sparging | Ammonium (oxo)thiotungstates, (NH₄)₂WS₃O, (NH₄)₂WS₄ | High-yield (up to 98%) and high-purity synthesis. Avoids H₂S gas. Process is environmentally friendly and scalable. | google.com |
| Ammonium Metatungstate or Tungsten Trioxide | Ammonium Sulfide ((NH₄)₂S) solution | Aqueous ammonia; Room temp. to 90°C; 0.5-3 hours reaction; 8-24 hours crystallization | Ammonium Tetrathiotungstate ((NH₄)₂WS₄) | Method uses near-stoichiometric amounts of sulfur, has mild conditions, and short reaction times. | google.com |
| Sodium Tungstate (Na₂WO₄·2H₂O) | Ammonium Sulfide ((NH₄)₂S) | Aqueous solution | Ammonium Tetrathiotungstate ((NH₄)₂WS₄) | Reported as a facile and low-cost method for preparing the catalyst precursor. | nih.govacs.org |
| Ammonium Heptamolybdate (as part of a mixture) | Elemental Sulfur (S) powder | Microwave irradiation (3.67 GHz); 30 minutes; Solid-state reaction with other reagents (copper thiocyanate, sodium metal) | Heterometallic sulfur complex containing tetrathiotungstate | Demonstrates a rapid, solvent-free, microwave-assisted route using elemental sulfur. | orientjchem.org |
Advanced Characterization and Structural Elucidation
Spectroscopic Analysis of Ammonium (B1175870) Tungstate(VI) Compounds
Spectroscopic methods are indispensable for probing the molecular structure of ammonium tungstate (B81510) compounds. These techniques provide vibrational and electronic information that helps to confirm the integrity of the polyoxotungstate anions and to observe their behavior under various conditions.
Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FT-IR) spectroscopy, serves as a powerful tool for the "fingerprinting" of molecular species, providing complementary information based on different physical principles. In the context of ammonium tungstate(VI), these techniques are crucial for confirming the presence and structure of the complex polyoxotungstate anions, such as the metatungstate Keggin ion, [H₂W₁₂O₄₀]⁶⁻.
The FT-IR spectra of ammonium metatungstate exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the ammonium cations (NH₄⁺), water molecules (H₂O), and the tungstate framework (W-O bonds). Key vibrational modes include those for N-H and O-H, as well as the distinctive W-O vibrations of the metatungstate ion. Similarly, Raman spectroscopy is highly effective for identifying the polytungstate structure. The spectra can confirm the identity and phase purity of different tungsten oxide structures. Both FT-IR and Raman techniques have been used to verify that different commercial samples of ammonium metatungstate, despite potential morphological differences, possess identical underlying chemical structures.
Table 1: General FT-IR and Raman Peak Assignments for Ammonium Tungstate Compounds This table compiles general regions and assignments from multiple sources. Specific peak positions can vary based on hydration state and sample preparation.
| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| N-H Stretching | FT-IR / Raman | ~3200 | Vibration of the ammonium cation. The Raman band can be very intensive. |
| O-H Stretching | FT-IR / Raman | 3400 - 3600 | Vibration of water molecules of hydration. |
| H₂O Bending | FT-IR | ~1630 | Bending mode of water molecules. |
| N-H Bending (ν₄) | FT-IR | ~1430 | Bending mode of the ammonium cation. |
| W=O Stretching | Raman | ~950 | Symmetric stretching of terminal W=O bonds in the polyoxotungstate anion. |
| W-O-W Stretching | Raman | 810 - 930 | Stretching vibrations of the bridging oxygen atoms within the tungstate framework. |
The thermal decomposition of ammonium tungstate is a critical process for producing tungsten oxides, and understanding the intermediate phases is key to controlling the properties of the final product. In situ Fourier Transform Infrared (FT-IR) emission spectroscopy is a valuable technique for studying these transformations at high temperatures.
Studies using FT-IR emission spectroscopy have shown that the decomposition of the ammonium ion in ammonium tungstate occurs in a stepwise manner. The process involves two distinct steps at approximately 230°C and 330°C. This is in contrast to ammonium paratungstate (APT), which shows an initial release of dry ammonia (B1221849) between 170-240°C, a step that is notably absent in the decomposition of ammonium metatungstate (AMT).
The general thermal decomposition pathway for AMT, elucidated by techniques including FT-IR, involves several stages:
Dehydration (25-200°C): Release of crystal water molecules.
Amorphous Phase Formation (200-380°C): The crystal structure collapses with the removal of ammonia, leading to an amorphous intermediate.
Crystallization of WO₃ (380-600°C): The amorphous phase crystallizes, initially into a hexagonal WO₃ phase, which then transforms into the more stable monoclinic WO₃ at higher temperatures.
In situ and ex situ FT-IR studies on the related compound, this compound, have supported the formation of ammonium hydrogen paratungstate as an intermediate, which is a precursor to the metatungstate anion.
When ammonium tungstate is used as a precursor to create supported tungsten oxide catalysts, the structure of the resulting surface species is of paramount importance. Diffuse Reflectance Ultraviolet-Visible (DR-UV-vis) spectroscopy and micro-Raman spectroscopy are essential for characterizing these supported systems.
DR-UV-vis spectroscopy probes the electronic structure of the tungsten species by measuring the ligand-to-metal charge transfer (LMCT) transitions. The energy of these transitions (Edge Energy, Eg) is sensitive to the coordination and aggregation of the tungsten oxide species on the support surface. This allows for the differentiation between isolated monomeric tungstate species and larger polymeric or bulk-like tungsten oxide clusters.
Raman spectroscopy provides complementary information on the molecular structure of the surface species. For supported tungsten oxide catalysts prepared from ammonium metatungstate, Raman spectra can distinguish between monomeric surface tungstates, polytungstate species, and crystalline WO₃ particles. The Raman bands for supported systems are often found in similar regions to bulk compounds but may be shifted or broadened due to interactions with the support material. For example, on titania supports, surface polytungstate species are often observed. The absence of sharp Raman bands characteristic of crystalline WO₃ (typically around 710 and 807 cm⁻¹) indicates a high dispersion of the tungsten oxide on the support.
Table 2: Spectroscopic Characterization of Supported Tungsten Oxide Species
| Technique | Observation | Interpretation |
|---|---|---|
| DR-UV-vis | High Edge Energy (Eg) | Indicates isolated, monomeric tungsten oxide species with tetrahedral coordination. |
| DR-UV-vis | Lower Edge Energy (Eg) | Suggests the presence of polymeric surface species or bulk-like WO₃ clusters with octahedral coordination. |
| Raman | Absence of sharp bands at ~710 & ~807 cm⁻¹ | High dispersion of tungsten oxide on the support surface. |
| Raman | Presence of sharp bands at ~710 & ~807 cm⁻¹ | Formation of crystalline WO₃ phase, often when tungstate loading exceeds monolayer coverage. |
| Raman | Broad band around 950 cm⁻¹ | Often attributed to surface polytungstate species. |
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction is the definitive method for determining the crystalline structure of materials. For ammonium tungstate(VI) compounds, both powder and single-crystal XRD are used to identify phases, determine lattice parameters, and solve complex crystal structures.
Powder X-ray Diffraction (PXRD) is a fundamental technique for the phase identification of crystalline materials. For ammonium metatungstate (AMT), PXRD is used to identify the specific hydrate (B1144303) phase, assess sample purity, and determine unit cell parameters. Pure AMT typically displays characteristic diffraction peaks in the 2θ range of 10°-30° (using Cu Kα radiation). The presence of impurities like this compound (APT) or tungsten trioxide (WO₃) would result in additional, distinguishable peaks.
Research has shown that commercially available AMT powders can exhibit different PXRD patterns, even when specified with the same chemical formula, indicating structural differences likely related to varying hydration states or polymorphism. For instance, a common commercial form, (NH₄)₆[H₂W₁₂O₄₀]·4H₂O, has been identified and its cell parameters determined and refined.
Table 3: Powder XRD Data for a Commercial Ammonium Metatungstate Hydrate Sample Data reported for (NH₄)₆[H₂W₁₂O₄₀]·4H₂O
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pcca | |
| a₀ | 33.438 Å | |
| b₀ | 17.425 Å | |
| c₀ | 14.112 Å |
While powder XRD is excellent for phase identification, single-crystal X-ray diffraction provides the complete, three-dimensional atomic arrangement within a crystal. Until recently, the crystal structures of the various hydrate phases of ammonium metatungstate had not been fully determined.
A comprehensive study successfully crystallized and determined the structures of numerous hydrous AMT phases, (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, for the first time. This research revealed a rich structural chemistry dependent on the degree of hydration.
The most hydrated phase, AMT-22 (x=22), features a tetragonal crystal structure with a distorted cubic close-packing of the spherical α-Keggin anions. The less hydrated phases are structurally derived from distorted hexagonal rod packings of these anions. In all cases, the ammonium cations and water molecules occupy the voids between the large polyoxotungstate clusters. This work also demonstrated that a commercial 4-hydrate exists in a different crystal structure than the AMT-4 phase grown in the lab, confirming polymorphic behavior.
Table 4: Crystallographic Data for Various Hydrous Ammonium Metatungstate (AMT-x) Phases from Single-Crystal XRD
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| AMT-22 | Tetragonal | I4₁/amd | Distorted cubic close-packing of Keggin anions. |
| AMT-12.5 | Triclinic | P-1 | Derived from distorted hexagonal rod packing of Keggin anions. |
| AMT-9.5 | Monoclinic | P2₁/n | Derived from distorted hexagonal rod packing of Keggin anions. |
| AMT-8.5 | Monoclinic | P2₁/n | Derived from distorted hexagonal rod packing of Keggin anions. |
| AMT-6 | Monoclinic | P2₁/n | Derived from distorted hexagonal rod packing of Keggin anions. |
| AMT-4 | Monoclinic | C2/c | Derived from distorted hexagonal rod packing of Keggin anions. Stable hydrate phase. |
| AMT-2 | Monoclinic | P2₁/n | Derived from distorted hexagonal rod packing of Keggin anions. |
Thermal Analysis and Decomposition Pathways
The thermal decomposition of ammonium tungstate(VI) is a critical process, as it is the primary route for producing various tungsten oxides. Understanding the sequential steps of this transformation is essential for controlling the properties of the final product.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Ammonium Tungstate(VI) Decomposition
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are cornerstone techniques for investigating the thermal decomposition of ammonium tungstate(VI). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing exothermic and endothermic events.
The decomposition of this compound tetrahydrate (APT·4H2O), a common form of ammonium tungstate(VI), typically proceeds in several distinct, often overlapping, stages. The TGA curve shows a multi-step weight loss, while the DTA curve displays a series of endothermic and exothermic peaks corresponding to these changes.
Stage 1: Dehydration: The initial mass loss, occurring at temperatures generally below 200°C, corresponds to the removal of physically adsorbed and crystalline water. This is observed as an endothermic peak in the DTA curve.
Stage 2: Deammoniation and Intermediate Formation: As the temperature rises further, typically between 180°C and 350°C, the evolution of ammonia and the remaining water from the decomposition of ammonium ions occurs. tungsten-powder.com This complex stage involves the breakdown of the paratungstate structure and the formation of intermediate compounds like ammonium metatungstate (AMT) and amorphous ammonium tungsten bronze (ATB). tungsten-powder.comtungsten-powder.com This process is also characterized by endothermic effects.
Stage 3: Oxide Formation and Crystallization: Above approximately 350°C, the final decomposition leads to the formation of tungsten oxides. The crystallization of hexagonal tungsten trioxide (h-WO₃) from the amorphous intermediate is marked by an exothermic peak. core.ac.uk A final, smaller mass loss may occur as the last traces of ammonia and water are expelled.
Stage 4: Phase Transformation: At higher temperatures, typically between 500°C and 600°C, the metastable hexagonal WO₃ transforms into the more stable monoclinic (γ-WO₃) phase, which is also an exothermic process. core.ac.uk The decomposition is generally complete by 600°C, resulting in pure tungsten trioxide. tungsten-powder.com
The precise temperatures and the degree of separation between these stages can be influenced by factors such as the heating rate, atmosphere, and the morphology of the starting material.
In-situ Studies of Ammonia and Water Evolution During Thermal Conversion
To gain a more dynamic understanding of the decomposition process, in-situ studies coupling thermal analysis with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are employed. These evolved gas analysis (EGA) techniques allow for the real-time identification and quantification of the gaseous species released, such as ammonia (NH₃) and water (H₂O).
These studies provide a detailed profile of the decomposition pathway:
Water Evolution: The release of water is typically observed in multiple, overlapping steps. The first peak, at lower temperatures (<200°C), corresponds to the liberation of loosely bound and crystal water. A second, broader evolution of water occurs at higher temperatures (240-370°C), resulting from the condensation of hydroxyl groups and the decomposition of ammonium ions. core.ac.uk
Ammonia Evolution: The evolution of ammonia is closely linked to the structural breakdown of the paratungstate anion. A significant release of ammonia is typically detected in the temperature range of 180°C to 350°C. tungsten-powder.com In an oxidizing atmosphere (air), the evolved ammonia can be catalytically oxidized on the surface of the newly formed tungsten oxide, leading to the formation of nitrogen oxides (N₂O, NO) and additional exothermic peaks in the DTA curve at temperatures between 260°C and 450°C. ammonium-metatungstate.com
The simultaneous detection of these evolved gases confirms the complex and overlapping nature of the dehydration and deammoniation steps, providing a more precise picture than TGA/DTA alone.
Temperature-Dependent Phase Transformations to Tungsten Oxides
The thermal conversion of ammonium tungstate(VI) to tungsten trioxide involves a sequence of crystalline and amorphous intermediate phases. This transformation can be tracked using temperature-dependent X-ray diffraction (XRD).
The typical phase transformation sequence for this compound (APT) in air is as follows:
This compound (APT): The initial crystalline material is stable at room temperature.
Ammonium Metatungstate (AMT): Around 240°C, APT begins to transform into ammonium metatungstate. tungsten-powder.com
Amorphous Phase (Ammonium Tungsten Bronze - ATB): With continued heating to between 300°C and 350°C, the structure becomes amorphous. This intermediate is often referred to as ammonium tungsten bronze (ATB). tungsten-powder.com
Hexagonal Tungsten Trioxide (h-WO₃): At approximately 400°C, the amorphous phase begins to crystallize into metastable hexagonal tungsten trioxide. tungsten-powder.com
Monoclinic Tungsten Trioxide (γ-WO₃): As the temperature reaches 500°C and above, the hexagonal phase transforms into the thermodynamically stable monoclinic (or triclinic) form of tungsten trioxide. tungsten-powder.com This transformation is generally complete by 600°C.
The table below summarizes the key phase transformations and their corresponding temperature ranges during the thermal decomposition of this compound in air.
| Temperature Range (°C) | Predominant Solid Phase(s) | Key Process |
| Room Temp. - 240 | This compound (APT) | Dehydration |
| 240 - 350 | Ammonium Metatungstate (AMT), Amorphous Ammonium Tungsten Bronze (ATB) | Deammoniation, Structural decomposition |
| 350 - 500 | Hexagonal WO₃ (h-WO₃) | Crystallization of metastable oxide |
| > 500 | Monoclinic WO₃ (γ-WO₃) | Phase transformation to stable oxide |
Microscopic and Morphological Characterization
The morphology of ammonium tungstate(VI) particles and its evolution during thermal decomposition are critical factors that influence the properties of the final tungsten oxide product, such as its surface area, porosity, and reactivity.
Scanning Electron Microscopy (SEM) for Surface and Particle Morphology Analysis
Scanning electron microscopy (SEM) is a vital tool for visualizing the three-dimensional shape, size, and surface texture of materials. SEM analysis of the starting this compound (APT) material typically reveals large, well-defined crystals. The morphology can vary, with particles appearing as irregular geometric shapes, including cubes and hexagons, often found in agglomerated forms. scielo.br These primary crystals can range in size from tens to hundreds of micrometers. researchgate.net
Initial Stage: The initial APT crystals have relatively smooth surfaces. scielo.br
Intermediate Stage: As water and ammonia are evolved during heating, the smooth surfaces of the crystals begin to develop cracks and pores. This is due to the mechanical stress induced by the release of gaseous products from within the crystal lattice.
Final Stage (WO₃): The final tungsten trioxide product consists of porous particles that are pseudomorphs of the original APT crystals. High-magnification SEM images reveal that these large, porous structures are actually agglomerates of much smaller, nanoscale primary crystallites of WO₃. The final morphology, including the porosity and the size of the primary crystallites, is strongly dependent on the decomposition conditions, such as the heating rate and atmosphere. For instance, rapid decomposition can lead to a more fragmented and highly porous structure. researchgate.net
Atomic Force Microscopy (AFM) for Surface Roughness Studies of Thin Films
Atomic Force Microscopy (AFM) is an essential high-resolution imaging technique for characterizing the surface topography of thin films. It provides three-dimensional surface profiles, enabling the quantification of critical parameters such as surface roughness. spectraresearch.com In the context of materials derived from ammonium tungstate(VI), AFM studies are crucial for understanding how processing parameters influence the final surface morphology of tungsten oxide (WO₃) thin films, which in turn affects their performance in various applications.
Research has demonstrated the significant impact of post-deposition annealing on the surface characteristics of WO₃ thin films prepared using an ammonium tungstate precursor. One study utilized a spin coating technique with an ammonium tungstate solution, modified with glycerol (B35011), to create WO₃ films. nih.govmdpi.com The surface roughness of these films was then analyzed using AFM after annealing at different temperatures.
The findings indicated a clear correlation between the annealing temperature and the surface roughness of the films. As the annealing temperature was increased from 200 °C to 500 °C, both the average surface grain size and the root mean square (RMS) roughness showed a corresponding increase. nih.gov At 500 °C, a notable crystallization of WO₃ was observed, leading to a surface with many easily identifiable grains. nih.gov
The detailed results from this investigation are summarized in the table below:
| Annealing Temperature (°C) | Average Surface Grain Size (nm) | RMS Roughness (nm) |
| 200 | 7.8 | 0.38 |
| 350 | 63.6 | 1.01 |
| 500 | 74.7 | 1.68 |
These results highlight that thermal treatment is a key factor in tailoring the surface morphology of thin films derived from ammonium tungstate. The increase in roughness at higher temperatures is attributed to the growth and crystallization of tungsten trioxide grains. nih.gov Similarly, another study on tungsten oxide films derived from this compound found that heat treatment increased the average grain size from 47.85 nm in the as-deposited film to 79.9 nm after annealing. researchgate.net This control over grain size and surface roughness is vital for applications where surface area and texture play a critical role. The use of an inorganic ammonium tungstate precursor can result in smoother and more homogeneous films compared to those prepared by sol-gel methods. nih.govmdpi.com
Applications in Advanced Materials Science and Engineering
Precursor for Tungsten Oxide (WO₃) Materials
Ammonium (B1175870) tungstate (B81510) is extensively used to produce tungsten trioxide (WO₃), a semiconductor material with significant applications in electrochromic devices, gas sensors, and photocatalysis. The properties of the final WO₃ material are highly dependent on the synthesis method and conditions, which can be finely controlled when starting from an ammonium tungstate precursor.
Ammonium tungstate solutions are ideal for deposition techniques like spray pyrolysis and spin coating to create uniform thin films of WO₃.
In the spin coating technique, WO₃ thin films can be prepared from an inorganic, sol-gel-free ammonium tungstate precursor solution. nih.gov The addition of modifiers like glycerol (B35011) can be used to optimize the solution's viscosity and surface tension, facilitating the growth of smoother and more homogeneous films compared to those made via sol-gel methods. nih.gov The transformation from the ammonium tungstate precursor to WO₃ typically occurs in the temperature range of 220°C to 300°C. Crystalline structures begin to form upon annealing at temperatures above 300°C, with the WO₃ component content increasing with higher annealing temperatures. nih.govmdpi.com
For the spray pyrolysis method, an aqueous solution of ammonium paratungstate, often mixed with an organic additive such as citric acid, is atomized and sprayed onto a heated substrate. Compressed air can be used as a carrier gas to direct the aerosolized precursor into a furnace, where the droplets undergo evaporation and decomposition to form WO₃ nanoparticles that deposit onto the substrate. This method is economical and suitable for large-scale production of nanomaterials.
| Technique | Precursor System | Typical Annealing/Furnace Temperature | Key Findings |
|---|---|---|---|
| Spin Coating | Ammonium tungstate ((NH₄)₂WO₄) with glycerol modifier | 300°C - 500°C | Produces smooth, homogeneous films. Crystalline WO₃ forms above 300°C. nih.gov |
| Spray Pyrolysis | This compound with citric acid | Not specified in provided context | Economical method for preparing large-scale spherical nanoparticles. |
The morphology of WO₃ at the nanoscale can be precisely controlled by adjusting reaction parameters during synthesis from ammonium tungstate precursors, typically via hydrothermal methods. These distinct nanostructures offer unique properties due to their high surface-area-to-volume ratios.
By using an ammonium metatungstate hydrate (B1144303) precursor, various WO₃ nanostructures can be synthesized by only adjusting the acidity of the precursor solution. rsc.org A systematic change in morphology is observed as the concentration of hydrochloric acid (HCl) is increased in the hydrothermal process:
Nanoflakes and Nanoplates: Formed at lower HCl concentrations.
Nanorods: Emerge at higher HCl concentrations. rsc.org
The use of surfactants can also direct the growth of specific structures. For instance, cetyltrimethyl ammonium bromide (CTAB) has been shown to promote the formation of WO₃ nanosheets from an ammonium tungstate hydrate precursor. nih.gov Without the surfactant, the resulting particles are irregular and thicker. nih.gov Similarly, nanorods with controlled length and diameter can be produced from this compound via a hydrothermal process, where a longer processing time leads to more defined rod structures. taylors.edu.my
| Nanostructure | Precursor | Synthesis Method | Key Control Parameter |
|---|---|---|---|
| Nanoflakes, Nanoplates, Nanorods | Ammonium metatungstate | Hydrothermal | Acidity of the precursor solution (HCl volume). rsc.org |
| Nanosheets | Ammonium tungstate hydrate | Ultrasonication-assisted | Addition of CTAB as a surfactant. nih.gov |
| Nanorods | This compound | Hydrothermal | Processing time. taylors.edu.my |
Ammonium tungstate precursors are instrumental in the selective synthesis of different crystalline polymorphs of WO₃, primarily the hexagonal and monoclinic phases, which possess distinct electronic and optical properties. The final crystal structure is heavily influenced by the thermal treatment conditions.
When this compound (APT) is calcined in air, it undergoes a series of phase transformations as the temperature increases:
~240°C: APT converts to ammonium metatungstate (AMT). tungsten-powder.com
300°C - 350°C: An amorphous material, ammonium tungsten bronze (ATB), is formed. tungsten-powder.com
~400°C: The hexagonal WO₃ (h-WO₃) phase emerges. tungsten-powder.comresearchgate.net
>400°C: The hexagonal structure begins to transform into a more stable monoclinic phase. nih.gov
~500°C: The material preferentially grows into the monoclinic WO₃ (m-WO₃) phase. nih.govtungsten-powder.com
Research shows that residual ammonium ions (NH₄⁺) and ammonia (B1221849) (NH₃) in the hexagonal channels of the intermediate ammonium tungsten bronze are vital for stabilizing the hexagonal WO₃ structure. The complete release of these components leads to the collapse of the hexagonal framework into the more stable monoclinic form. acs.org Therefore, by carefully controlling the annealing temperature and atmosphere, a specific polymorph can be targeted. nih.govtungsten-powder.comacs.org
| Annealing Temperature | Resulting WO₃ Phase | Precursor |
|---|---|---|
| ~400°C | Hexagonal (h-WO₃) | This compound tungsten-powder.com |
| ~500°C | Monoclinic (m-WO₃) | This compound / Ammonium tungstate nih.govtungsten-powder.com |
Development of Tungsten Carbides (WC) and WC-Co Composites
Ammonium tungstate is a key starting material for producing tungsten carbide (WC) and tungsten carbide-cobalt (WC-Co) composites, which are renowned for their exceptional hardness, wear resistance, and use in cutting tools and mining equipment. noahchemicals.comsamaterials.com Precursor-based routes starting from ammonium tungstate allow for the synthesis of nanostructured and highly homogeneous composite powders.
Nanodispersed tungsten carbide powders can be synthesized using various precursor methods that employ ammonium tungstates as the tungsten source and organic compounds as the carbon source. researchgate.net This approach allows for molecular-level mixing of the tungsten and carbon precursors, leading to lower synthesis temperatures and finer grain sizes in the final WC product. For example, nanophase WC powder with a grain size under 10 nm can be produced by the low-temperature carburization (around 575°C) of nanophase α-W powder, which itself is synthesized from the reductive decomposition of ammonium metatungstate at temperatures below 600°C. osti.gov These precursor methods can also be adapted to create WC:nC nanocomposites, where the tungsten carbide nanoparticles are accompanied by nanodispersed carbon, which can be advantageous for applications like electrochemical cells. researchgate.net
To create high-performance WC-Co composites, it is crucial that the cobalt binder phase is distributed uniformly around the hard WC grains. Using water-soluble precursors like ammonium metatungstate or this compound, along with a soluble cobalt salt (e.g., cobalt nitrate (B79036) or cobalt acetate) and a carbon source (e.g., glycine (B1666218) or citric acid), allows for the creation of a homogeneous precursor solution. vtt.firesearchgate.netgoogle.com
This solution can then be processed using techniques like spray drying to produce a composite powder where the tungsten, cobalt, and carbon components are intimately mixed on a micro or nano scale. vtt.firesearchgate.net This precursor powder is subsequently heat-treated under controlled atmospheres. For instance, a process might involve calcination to form a tungsten oxide-cobalt oxide powder, followed by nitridation and then carburization to yield the final, highly homogeneous WC-Co nanopowder. google.com This homogeneity at the precursor stage is critical for achieving a uniform microstructure and superior mechanical properties in the final sintered cermet part. vtt.figoogle.com
| Tungsten Source | Cobalt Source | Carbon Source | Processing Method | Outcome |
|---|---|---|---|---|
| This compound (APT) or Ammonium metatungstate (AMT) | Cobalt acetate | Glycine | Spray drying followed by heat treatment | Homogeneous nano WC-Co matrix powder. vtt.firesearchgate.net |
| Ammonium metatungstate | Cobalt nitrate | Citric acid | Citrate method followed by nitridation and carburization | WC-Co nanopowder with an average grain diameter of 30-150 nm. google.com |
Functional Materials for Energy Applications
Ammonium tungstate(VI) serves as a critical precursor in the synthesis of various functional materials tailored for energy applications. Its utility spans across energy storage, conversion, and harvesting, primarily through its conversion into tungsten-based oxides and related compounds.
Application in Advanced Batteries and Energy Storage Devices
Ammonium tungstate is instrumental in developing materials for next-generation energy storage systems, including lithium-ion batteries (LIBs) and pseudo-capacitors. Its primary role is as a precursor to tungsten oxides, which are incorporated into electrode materials to enhance performance.
Research has shown that modifying lithium-rich cathode materials, such as Li1+xNi0.35Co0.35Mn0.30O2, with tungsten oxide derived from ammonium tungstate can significantly improve the rate capability and productivity of LIBs. researchgate.net A surface coating of WO3, even with a surface coverage of just 20%, can prolong the cycle life of an LIB cell and improve its thermal stability and safety. researchgate.net For instance, an aluminum fluoride-coated lithium-rich cathode demonstrated a discharge capacity of 133.4 mAh/g at a 2 C rate, a substantial improvement over the 101.5 mAh/g for the uncoated equivalent. researchgate.net
In the realm of pseudo-capacitors, which bridge the gap between traditional capacitors and batteries, tungsten-based materials are explored for their redox properties. mdpi.com Bimetallic oxides like nickel tungstate (NiWO4), synthesized from precursors including ammonium tungstate, are investigated as battery-type electrodes. mdpi.comresearchgate.net These materials store charge through rapid redox reactions at the electrode-electrolyte interface. mdpi.com However, studies comparing NiWO4 with nickel molybdate (B1676688) (NiMoO4) found that NiWO4 showed lower charge storage performance, with a discharge capacitance of 77 F·g−1 compared to 124 F·g−1 for NiMoO4. mdpi.comresearchgate.net This was attributed to the formation of a passivating WO3 layer on the electrode during cycling in an alkaline solution. mdpi.comresearchgate.net
Furthermore, tungsten oxides like h-WO3 have been shown to enable high-rate storage of ammonium ions (NH4+), making them promising for aqueous ammonium-ion batteries (AAIBs), a safe and environmentally friendly energy storage option. sciopen.com
| Material | Application | Key Finding | Discharge Capacity | Reference |
|---|---|---|---|---|
| WO3-modified Li-rich Cathode | Lithium-Ion Battery | Improved rate capability and thermal stability | Not specified for WO3 alone | researchgate.net |
| Aluminum Fluoride-coated Li-rich Cathode | Lithium-Ion Battery | Effective strategy to improve electrochemical performance | 133.4 mAh/g at 2 C | researchgate.net |
| Bare Li-rich Cathode | Lithium-Ion Battery | Baseline for comparison | 101.5 mAh/g at 2 C | researchgate.net |
| Nickel Tungstate (NiWO4) | Pseudo-capacitor | Lower performance due to passivation layer | 77 F·g−1 | mdpi.comresearchgate.net |
Development of Tungsten-Based Materials for Fuel Cells
In fuel cell technology, ammonium tungstate, particularly ammonium metatungstate (AMT), is a vital precursor for creating tungsten-based catalysts. ammonium-metatungstate.comitia.info These materials are primarily used to enhance the efficiency and reduce the cost of fuel cells.
One of the main applications is in the preparation of catalysts for the oxygen reduction reaction (ORR). ammonium-metatungstate.com Tungsten trioxide (WO₃) nanoparticles, synthesized from AMT solutions, are combined with platinum nanoparticles to form Pt-WO₃ catalysts. ammonium-metatungstate.com This composite catalyst demonstrates a synergistic effect that enhances the catalytic activity of platinum. ammonium-metatungstate.com Research indicates that Pt-WO₃ catalysts can be 20-30% more active than pure platinum catalysts. ammonium-metatungstate.com
Photoanode Materials for Solar Energy Conversion
Ammonium tungstate is frequently used as a tungsten source for the synthesis of photoanode materials in photoelectrochemical (PEC) cells for solar energy conversion, such as water splitting to produce hydrogen. mdpi.comchemrxiv.org Tungsten trioxide (WO3) and various metal tungstates are key materials in this field due to their favorable electronic and optical properties. researchgate.net
Copper tungstate (CuWO₄) has emerged as a promising photoanode material due to its suitable band gap (around 2.3 eV) and chemical stability. mdpi.comchemrxiv.org Ammonium metatungstate is a common precursor used in solution-based methods, such as spray pyrolysis, to create thin films of CuWO₄. mdpi.com One study reported that a CuWO₄ film derived from ammonium metatungstate achieved a photocurrent density of 41 μA/cm² at 1.23 V vs. RHE. mdpi.com Optimizing deposition conditions using ammonium metatungstate as the precursor has led to record photocurrent densities for pure copper tungstate at 0.7 mA/cm² at 1.23 V. chemrxiv.org
Researchers are also exploring ternary and quaternary oxides to enhance visible light absorption. For example, substituting some of the tungsten with molybdenum to create copper molybdo-tungstate (CuW1–xMoxO4) can reduce the band gap (to 2.0 eV for x=0.5). acs.org This allows the material to absorb a larger portion of the solar spectrum, leading to more efficient solar energy conversion. acs.org The synthesis of these complex oxides often involves ammonium metatungstate as the tungsten precursor. acs.org
| Photoanode Material | Precursor (Tungsten Source) | Band Gap (Eg) | Photocurrent Density (Jph) | Reference |
|---|---|---|---|---|
| CuWO₄ | Ammonium Metatungstate | ~2.3 eV | 41 μA/cm² at 1.23 VRHE | mdpi.com |
| CuWO₄ (Optimized) | Ammonium Metatungstate | ~2.3 eV | 0.7 mA/cm² at 1.23 V | chemrxiv.org |
| CuW₀.₅Mo₀.₅O₄ | Ammonium Metatungstate | 2.0 eV | Improved visible light exploitation | acs.org |
| CoWO₄-WO₃ Composite | Not specified | Not specified | 10 times higher than bare WO₃ | researchgate.net |
Electronic Components and Semiconductor Materials
Ammonium tungstate is a key intermediate material in the electronics and semiconductor industries, primarily serving as a high-purity source for tungsten to produce tungsten trioxide (WO3) and other tungsten compounds. ammonium-metatungstate.com
Utilization in Production of Electronic Components
In the electronics industry, ammonium metatungstate is utilized in the preparation of various components, including the film substrates of capacitors and shielding materials. ammonium-metatungstate.com While ammonium tungstate itself is not the final functional material, its conversion into tungsten-based compounds is a critical step. For example, tungsten carbide, derived from precursors like ammonium tungstate, is valued for its hardness and is used in manufacturing processes for electronic components. noahchemicals.com
Role in Semiconductor Material Fabrication
Ammonium tungstate's most significant role in this sector is as a precursor for tungsten trioxide (WO3), an important n-type semiconductor material. ammonium-metatungstate.com WO3 exhibits excellent electrochromic, photochromic, and gas-sensitive properties, making it valuable for a range of semiconductor devices. ammonium-metatungstate.com
The fabrication process often involves using an ammonium tungstate solution to create thin films of WO3 on a substrate. The properties and surface quality of the substrate are critical, as the film thickness is typically in the nanometer to micrometer range, requiring an ultra-flat surface for proper adhesion and performance. ammonium-metatungstate.com The ammonium tungstate serves as the tungsten source, which is then converted into the desired tungsten oxide semiconductor material through processes like calcination. ammonium-metatungstate.com
Catalytic Applications of Ammonium Tungstate Vi and Derivatives
Heterogeneous Catalysis Using Ammonium (B1175870) Tungstate(VI) Precursors
Heterogeneous catalysts are those in which the catalyst phase is different from that of the reactants. Ammonium tungstate (B81510) is frequently employed to prepare supported tungsten oxide catalysts, where the active tungsten species are dispersed on a high-surface-area support material.
Synthesis of Supported Tungsten Oxide Catalysts
Ammonium tungstate, primarily in the forms of ammonium metatungstate (AMT) or ammonium paratungstate (APT), is a preferred precursor for creating supported tungsten oxide (WOₓ) catalysts due to its high purity and solubility. researchgate.netmdpi.com The synthesis process typically involves impregnating a support material with an aqueous solution of ammonium tungstate, followed by drying and calcination at elevated temperatures. During calcination, the ammonium tungstate decomposes to form tungsten oxide species that are highly dispersed on the support surface. mdpi.com
Common methods for synthesis include:
Wet Impregnation: This is the most conventional method, where a support material, such as titanium dioxide (TiO₂) or silicon dioxide (SiO₂), is soaked in an ammonium tungstate solution. mdpi.com The solvent is then evaporated, and the material is calcined. The calcination temperature and tungsten loading are critical parameters that influence the final structure and properties of the catalyst. mdpi.com For instance, WOx/TiO₂ catalysts prepared by wet impregnation of hydrous titanium oxide hydroxide (B78521) show that tungsten loading and calcination temperature affect the formation of a stable tungstate overlayer, which can retard the sintering of the TiO₂ support. mdpi.com
Sol-Gel Method: In this technique, the ammonium tungstate precursor is incorporated during the formation of the support material itself. For example, in the synthesis of WO₃/SiO₂ catalysts, ammonium metatungstate can be mixed with ethyl silicate (B1173343) during the gelation process. mdpi.com This method can achieve a very uniform distribution of the tungsten species within the support matrix.
Co-precipitation: This method involves the simultaneous precipitation of the tungsten species and the support precursor. Co-precipitated WO₃-TiO₂ catalysts, prepared from titanyl sulfate (B86663) and this compound, have been reported to possess greater thermal durability compared to catalysts made by impregnation. osti.gov
The choice of precursor (ammonium metatungstate vs. This compound) and the preparation conditions significantly impact the catalyst's final characteristics, including surface area, acidity, and the nature of the tungsten oxide species formed. mdpi.commdpi.com
Table 1: Synthesis Parameters for Supported Tungsten Oxide Catalysts
| Catalyst System | Tungsten Precursor | Support Material | Synthesis Method | Key Findings | Reference |
|---|---|---|---|---|---|
| WOx/TiO₂ | Ammonium Metatungstate or Ammonium Monotungstate | Hydrous titanium oxide hydroxide | Wet Impregnation | A stable tungstate overlayer forms, retarding TiO₂ sintering and phase transformation. WO₃ crystals form at high loadings (>20 wt%) and high calcination temperatures (>923 K). | mdpi.com |
| WO₃/SiO₂ | Ammonium Metatungstate | Ethyl silicate 40 | Sol-Gel | Both Lewis and Brønsted acid sites are formed. The ratio of Brønsted to Lewis sites increases with tungsten loading. | mdpi.com |
| V₂O₅-WO₃/TiO₂ | Ammonium Metatungstate, Ammonium Metavanadate | TiO(OH)₂ | Co-precipitation | Co-precipitated catalysts show greater thermal durability compared to impregnated versions. | osti.gov |
Design of Alkyl Ammonium Tungstate Bonded Nanoparticle Catalysts
A more advanced approach involves the direct bonding of alkyl ammonium tungstate moieties to nanoparticle surfaces. This creates organic-inorganic hybrid catalysts with unique properties, such as enhanced stability and recoverability, especially when magnetic nanoparticles are used as the support.
A notable example is the synthesis of a magnetic nanoparticle catalyst where a propylpiperazine-1,4-diium tungstate group is bonded to a silica-coated iron oxide core (Fe₃O₄@SiO₂). The synthesis involves a multi-step process:
Preparation of magnetic Fe₃O₄ nanoparticles.
Coating the nanoparticles with a layer of silica (B1680970) (SiO₂) to form a core-shell structure (Fe₃O₄@SiO₂).
Functionalizing the silica surface with an organic linker, for example, by reacting it with (3-chloropropyl)trimethoxysilane and then with piperazine.
Acidification of the organic group followed by an ion-exchange reaction with sodium tungstate to anchor the tungstate anion, forming the final alkyl ammonium tungstate catalyst.
These magnetic hybrid catalysts are highly efficient for oxidation reactions, such as the conversion of symmetrical sulfides to sulfoxides. The key advantages of this design include the ease of catalyst recovery using an external magnet, high stability, and reusability, which are crucial for developing environmentally friendly chemical processes.
Environmental Catalysis
Ammonium tungstate-derived catalysts play a significant role in environmental remediation by targeting the removal of harmful pollutants from both gaseous and liquid streams.
Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx)
Nitrogen oxides (NOx) are major air pollutants emitted from stationary sources like power plants and industrial boilers. The selective catalytic reduction (SCR) of NOx with ammonia (B1221849) (NH₃) is the most effective technology for their abatement. osti.gov The standard commercial catalyst for this process is vanadium pentoxide (V₂O₅) supported on tungsten oxide-promoted titanium dioxide (V₂O₅-WO₃/TiO₂). mdpi.com
Ammonium tungstate is the key precursor for the WO₃ component, which acts as a crucial promoter. patsnap.com The addition of tungsten oxide to the V₂O₅/TiO₂ catalyst provides several benefits:
Increased Catalytic Activity: WO₃ enhances the number and strength of Brønsted acid sites on the catalyst surface, which are essential for the adsorption of ammonia. mdpi.com
Enhanced Thermal Stability: It stabilizes the anatase phase of the TiO₂ support, preventing its transformation to the less active rutile phase at high operating temperatures. mdpi.com
Improved SO₂ Resistance: WO₃ inhibits the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), a reaction that can lead to the formation of ammonium bisulfate and subsequent catalyst deactivation.
The synergy between the vanadium and tungsten oxide surface species is responsible for the high reactivity and NOx conversion efficiency of the ternary catalyst system. acs.org Research shows that WO₃ loading significantly influences the catalyst's performance, with optimal concentrations leading to higher NOx conversion across a wide temperature range. gnest.orgresearchgate.net
Total Oxidation of Pollutants in Gas and Liquid Phases
Catalytic oxidation is a vital technology for destroying volatile organic compounds (VOCs) and other organic pollutants, converting them into harmless products like carbon dioxide and water. rsc.orgyoutube.com Tungsten-based catalysts, often prepared from ammonium tungstate precursors, are effective for these reactions.
For instance, catalysts composed of tungsten oxides are used in the total oxidation of various VOCs. The activity of these catalysts is attributed to their redox properties and surface acidity. In some applications, quaternary ammonium tungstate compounds themselves can act as catalysts. For example, hexadecyltrimethylammonium decatungstate has been used as a catalyst for the selective oxidation of alcohols to corresponding ketones or carboxylic acids using hydrogen peroxide as a clean oxidant. researchgate.net This demonstrates the potential of alkyl ammonium tungstate derivatives in liquid-phase oxidation processes for pollutant degradation or green chemical synthesis.
Photocatalytic Degradation of Organic Contaminants
Photocatalysis has emerged as a promising green technology for the degradation of persistent organic pollutants in water. bohrium.com While titanium dioxide (TiO₂) is a widely studied photocatalyst, its efficiency is limited by its wide bandgap, which allows it to be activated only by UV light. chinatungsten.com
To overcome this limitation, TiO₂ is often coupled with a narrow bandgap semiconductor like tungsten trioxide (WO₃), which is readily synthesized from this compound (APT). chinatungsten.com The resulting WO₃-TiO₂ composite materials exhibit significantly enhanced photocatalytic activity under visible light. scholarly.org The mechanism for this enhancement involves the formation of a heterojunction between the two oxides. When irradiated, electron-hole pairs are generated. The specific alignment of the energy bands of WO₃ and TiO₂ promotes the efficient separation of these charge carriers, reducing their recombination rate and making more electrons and holes available to react with water and oxygen to produce highly reactive radicals that degrade organic pollutants. researchgate.net
These WO₃-TiO₂ composites, prepared using APT, have proven effective in degrading a variety of contaminants, including salicylic (B10762653) acid, methylene (B1212753) blue, and phenol. chinatungsten.comresearchgate.netmdpi.com
Table 2: Performance of Tungsten-Based Photocatalysts in Pollutant Degradation
| Catalyst | Tungsten Precursor | Target Pollutant | Light Source | Key Performance Metric | Reference |
|---|---|---|---|---|---|
| WO₃/TiO₂ nanofibers | Not Specified (for WO₃) | Methylene Blue | Sunlight | Degradation rate increased from 72% (TiO₂) to 96% (5% WO₃/TiO₂). | researchgate.net |
| Au/TiO₂/WO₃ | Not Specified (for WO₃) | Phenol | Not Specified | Above 96% degradation efficiency. | mdpi.com |
| Au/TiO₂/WO₃ | Not Specified (for WO₃) | Methyl Orange | Not Specified | Up to 97.9% degradation efficiency. | mdpi.com |
| Bi₂WO₆ | Ammonium Tungstate | Rhodamine B | Visible Light | Photocatalytic activity increased as the crystallite size of Bi₂WO₆ decreased. | scholarly.org |
Organic Synthesis and Industrial Catalysis
Ammonium tungstate(VI) and its derivatives have emerged as versatile and effective catalysts in a variety of organic synthesis and industrial processes. Their catalytic activity is central to numerous chemical transformations, ranging from selective oxidations to carbon-carbon bond cleavage and formation.
Oxidation Reactions (e.g., Oxidation of Symmetrical Sulfides)
Tungstate-based catalysts are particularly effective in the selective oxidation of organic sulfides to either sulfoxides or sulfones, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The use of hydrogen peroxide (H₂O₂) as a clean oxidant in these reactions is environmentally advantageous.
Researchers have developed novel heterogeneous catalysts by immobilizing tungstate ions on various supports to enhance catalyst recovery and reusability. For instance, a silica-based tungstate interphase catalyst, prepared by functionalizing mesoporous silica with aminopropyl groups followed by ion exchange with tungstate, has demonstrated high efficiency. acs.org This recoverable catalyst effectively oxidizes a range of aromatic and aliphatic sulfides to their corresponding sulfoxides and sulfones in good to excellent yields at room temperature using 30% H₂O₂. acs.org A key advantage of this system is the ability to recover and reuse the catalyst for multiple cycles without significant loss of activity. acs.org
Similarly, tungstate ions supported on periodic mesoporous organosilica with an imidazolium (B1220033) framework have been shown to efficiently catalyze sulfide (B99878) oxidation with moderate to excellent yields (52–98%) and selectivities (83–98%). nih.govfrontiersin.org The selectivity of the reaction towards sulfoxide (B87167) or sulfone can often be controlled by adjusting the reaction conditions, such as temperature. For example, a tungstate-functionalized Brönsted acidic ionic liquid catalyst can selectively produce sulfoxides at room temperature and sulfones at 50°C. nih.govfrontiersin.org
The table below summarizes the performance of various tungstate-based catalysts in the oxidation of thioanisole (B89551) (methyl phenyl sulfide) as a representative symmetrical sulfide.
Table 1: Performance of Tungstate-Based Catalysts in the Oxidation of Thioanisole
| Catalyst | Oxidant | Product | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Silica-based tungstate interphase | 30% H₂O₂ | Sulfoxide | >98 | 95 | acs.org |
| WO₄²⁻@PMO-IL | 30% H₂O₂ | Sulfoxide | 98 | 92 | nih.govfrontiersin.org |
O-Methylation of Catechol with Methanol (B129727)
The vapor-phase O-methylation of catechol with methanol is an industrially significant reaction for the production of guaiacol (B22219) (2-methoxyphenol), a valuable intermediate for pharmaceuticals, fragrances, and dyes. researchgate.net Ammonium tungstate(VI), particularly in its supported form, has proven to be a highly active and selective catalyst for this transformation. researchgate.netcapes.gov.br
Studies have shown that impregnating ammonium metatungstate (AMT) onto various oxide supports like silica (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃) yields efficient catalysts. researchgate.netcapes.gov.br Among these, an AMT/SiO₂ catalyst with a tungsten content of 7.9 wt% exhibited the best performance, achieving a catechol conversion of 97.1% and a guaiacol yield of 88.1%. capes.gov.br The catalytic performance is closely linked to the acid-base properties of the catalyst, with weak acid sites being particularly important for the desired O-methylation reaction. mdpi.commdpi.com The selective O-methylation is generally considered an acid-base catalyzed reaction. mdpi.com
Table 2: Catalytic Performance in Vapor-Phase O-Methylation of Catechol
| Catalyst | W Content (wt%) | Temperature (°C) | Catechol Conversion (%) | Guaiacol Yield (%) | Reference |
|---|---|---|---|---|---|
| AMT/SiO₂ | 7.9 | Not Specified | 97.1 | 88.1 | capes.gov.br |
| AMT/TiO₂ | Not Specified | Not Specified | High Activity | High Selectivity | researchgate.netcapes.gov.br |
| AMT/Al₂O₃ | Not Specified | Not Specified | High Activity | High Selectivity | researchgate.netcapes.gov.br |
| Cerium Phosphate (B84403) | - | 270 | 80.3 (initial) | High | mdpi.com |
Retro-Aldol Condensation of Glucose
The conversion of biomass-derived sugars into valuable platform chemicals is a cornerstone of sustainable chemistry. The retro-aldol condensation of glucose, which involves the cleavage of carbon-carbon bonds, is a key reaction in this context. Tungsten-based catalysts, including ammonium metatungstate (AMT), have been identified as effective catalysts for this process, often yielding smaller, highly functionalized molecules like glycolaldehyde (B1209225) and erythrose. researchgate.netrsc.orghelsinki.fi
Kinetic studies of the retro-aldol condensation of glucose using AMT as a catalyst have shown that the reaction proceeds through consecutive steps. researchgate.net First, glucose undergoes retro-aldol condensation to form erythrose (a C4 sugar) and glycolaldehyde (a C2 sugar). Subsequently, erythrose can further react to produce two molecules of glycolaldehyde. researchgate.net The activation energy for the initial glucose conversion is significantly higher than for the subsequent reactions, indicating that high temperatures favor the formation of the initial products. researchgate.netpnas.org
This catalytic approach provides a pathway to convert abundant carbohydrates into C2, C3, and C4 building blocks. pnas.org For instance, tungstic acid (H₂MoO₄)-catalyzed retro-aldol condensation of glucose can be coupled with a subsequent reaction with acetylacetone (B45752) to produce furan-centered chemicals. rsc.orghelsinki.fi Tungsten trioxide (WO₃) has also been shown to be efficient for selectively cleaving C-C bonds in sugars, following a mechanism distinct from classical retro-aldol condensation. nih.gov
Table 3: Research Findings on Tungsten-Catalyzed Retro-Aldol Condensation of Glucose
| Catalyst | Key Product(s) | Reaction Conditions | Finding | Reference |
|---|---|---|---|---|
| Ammonium Metatungstate (AMT) | Glycolaldehyde, Erythrose | 423-453 K, Batch Reactor | The reaction is first-order with respect to glucose. The apparent activation energy for glucose conversion is 141.3 kJ/mol. | researchgate.net |
| H₂MoO₄ | Glycolaldehyde, Erythrose | 220 °C | Catalyzes the C2 + C4 retro-aldol condensation of glucose. | rsc.orghelsinki.fi |
Electrocatalysis and Water Splitting
Derivatives of ammonium tungstate(VI) play a crucial role in the development of advanced materials for electrocatalysis, particularly for water splitting to produce hydrogen. This process is fundamental to hydrogen-based clean energy systems and involves two key reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. youtube.com
Tungsten Carbides for Hydrogen Evolution Reaction
Tungsten carbides (WC and W₂C), often synthesized from ammonium tungstate precursors, have emerged as highly promising, low-cost electrocatalysts for the hydrogen evolution reaction (HER), challenging the dominance of expensive platinum-group metals. mdpi.comresearchgate.net Their catalytic performance is attributed to a d-band electronic structure that is similar to that of platinum, making them effective in both acidic and alkaline media. mdpi.comrsc.org
Various methods have been developed to synthesize high-performance tungsten carbide catalysts. A simple approach involves the high-temperature carbonization of tungsten foil, which forms WC nanoparticles chemically bonded to the foil, minimizing contact resistance and enhancing activity. rsc.org Another method involves the pyrolysis of tungsten precursors to create thin films of metallic tungsten and tungsten carbide on graphite (B72142) electrodes, which show excellent stability and catalytic activity for HER in acidic solutions. researchgate.net Hybrids of tungsten carbide with metal-organic frameworks (MOFs) have also been shown to exhibit enhanced electrocatalytic activity due to synergistic effects and increased active surface area. rsc.org The performance of the catalyst is often directly proportional to its WC content. researchgate.net
Table 4: Performance of Tungsten Carbide-Based Electrocatalysts for HER
| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Key Feature | Reference |
|---|---|---|---|---|
| WC on W foil | 0.5 M H₂SO₄ | 87 | High activity and minimized contact resistance. | rsc.org |
| WC on W foil | 1 M KOH | 68 | Excellent performance in alkaline media. | rsc.org |
| WO₃-ₓ-850-P (WC/W₂C) | 0.5 M H₂SO₄ | 170 | Heterostructure enhances catalytic activity. | mdpi.com |
| W₂C@WC/C | 0.5 M H₂SO₄ | 310 | Long-term stability over 1000 cycles. | researchgate.net |
Heteropolytungstates as Water-Splitting Catalysts
Tungsten oxides (e.g., WO₃) and related materials are studied as catalyst supports and as active components themselves. researchgate.netacs.org Their chemical stability and adaptable composition make them suitable for OER applications. ekb.eg For example, incorporating individual tungsten atoms into the spinel lattice of cobalt oxide (Co₃O₄) has been shown to yield a catalyst with remarkable OER activity and stability in acidic electrolytes. rsc.org Transition metal tungstates (MWO₄, where M = Co, Ni, Mn, etc.) anchored on conductive supports like reduced graphene oxide also show good performance for both HER and OER. ekb.eg The high valence state of tungsten (W⁶⁺) in these materials can modify the electronic structure of the other transition metals, improving the adsorption of reaction intermediates and enhancing catalytic activity. ekb.eg
The development of these materials is crucial for creating cost-effective and efficient electrolyzers for large-scale, sustainable hydrogen production. rsc.orgmdpi.com
Table 5: Performance of Tungsten-Based Catalysts in Water Splitting (OER)
| Catalyst | Reaction | Overpotential @ 10 mA cm⁻² (mV) | Electrolyte | Reference |
|---|---|---|---|---|
| W-Co₃O₄ | OER | 251 | Acidic | rsc.org |
| WC with Zr-MOF (UiO-66) | OER | 152 | Alkaline | rsc.org |
| Fe₂(WO₄)₃/rGO-ST/NF | OER | 322 | Alkaline | ekb.eg |
Environmental Research and Applications
Role in Wastewater Treatment and Pollutant Remediation
Tungsten-based materials derived from ammonium (B1175870) tungstate (B81510) are increasingly being investigated for their potential to mitigate water pollution. These applications primarily involve the degradation of organic dyes and the immobilization of heavy metal ions.
Dye Removal Applications
Ammonium paratungstate is a key raw material for producing tungsten(VI) oxide (WO₃), a semiconductor material with promising photocatalytic properties. wikipedia.org When exposed to light, tungsten oxide and its composites can generate highly reactive charge carriers, making them effective catalysts for breaking down persistent organic pollutants like textile dyes in wastewater. chinatungsten.comrsc.org
Research has shown that nanocomposites combining tungsten oxide with other materials, such as barium titanate (BaTiO₃) or titanium dioxide (TiO₂), can enhance photocatalytic efficiency. chinatungsten.comnih.gov This enhancement is often attributed to improved separation of photogenerated electron-hole pairs, which are responsible for the degradation process. nih.gov For instance, a hybrid photocatalyst of WO₃ nanorods and BaTiO₃ nanoparticles demonstrated significantly better performance in degrading rhodamine B and methylene (B1212753) blue under visible light compared to pure WO₃. nih.govresearchgate.net The degradation efficiency of various dyes using tungsten oxide-based photocatalysts is influenced by factors like catalyst composition, light source, and irradiation time. zastita-materijala.org
| Photocatalyst | Target Dye | Degradation Efficiency | Irradiation Time | Light Source |
|---|---|---|---|---|
| WO₃/BaTiO₃ (5 wt%) | Rhodamine B (RhB) | ~90% | 180 min | Visible Light |
| WO₃/BaTiO₃ (5 wt%) | Methylene Blue (MB) | ~98% | 180 min | Visible Light |
| Ti(IV)-doped WO₃ (10 wt%) | Rhodamine B (RhB) | ~100% | 100 min | Visible Light (200W bulb) |
| rGO/Bi₂WO₆ | Methylene Blue (MB) | 100% | 30 min | Solar Light |
| rGO/Bi₂WO₆ | Rhodamine B (RhB) | 87.6% | 30 min | Solar Light |
Heavy Metal Ion Adsorption Studies
The application of tungstate compounds in heavy metal remediation is primarily based on the principle of precipitation. Tungstate anions (WO₄²⁻) can react with certain dissolved heavy metal cations to form highly insoluble metal tungstate salts. This process effectively removes the metals from the aqueous phase. google.com
A notable example is the reaction with lead ions (Pb²⁺) to form lead tungstate (PbWO₄), a dense white powder that is insoluble in water. citychemical.com This characteristic suggests its potential use in treating wastewater contaminated with lead. The process involves adding a source of tungstate ions to the contaminated water, which causes the heavy metals to precipitate out of the solution. google.com This method's effectiveness is contingent on the specific heavy metal and the physicochemical conditions of the wastewater, such as pH. While direct adsorption studies using ammonium tungstate itself are not widely documented, the precipitation of heavy metals as insoluble tungstates represents a viable remediation pathway.
Environmental Mobility and Speciation of Tungsten(VI) Oxoanions
The environmental behavior and fate of tungsten are dictated by the chemical forms, or species, it assumes in soil and water. Tungsten typically exists as the tungstate oxyanion (WO₄²⁻), but its mobility is significantly affected by its tendency to polymerize and its interaction with other common anions in the environment.
Effects of Tungstate Polymerization on Adsorption in Environmental Matrices
The speciation of tungsten in aqueous environments is highly dependent on pH and its total concentration. In neutral to alkaline conditions, tungsten primarily exists as the simple monomeric tungstate anion (WO₄²⁻). However, under more acidic conditions and at higher concentrations, these monomers can polymerize to form larger, more complex polyoxoanions, known as polytungstates. researchgate.net
This polymerization has a profound effect on tungsten's environmental mobility. Research on iron oxyhydroxide minerals like goethite, which are common in soils, shows that the monomeric tungstate species adsorbs much more strongly to mineral surfaces than the larger polytungstate species. stevens.eduresearchgate.net The formation of these less reactive and more soluble polymeric forms inhibits adsorption, thereby increasing the mobility of tungsten in soil and aquatic systems. researchgate.net This means that under conditions favoring polymerization, tungsten is more likely to be transported through the soil and potentially contaminate groundwater.
Influence of Silicate (B1173343) and Phosphate (B84403) on Tungsten(VI) Adsorption
The adsorption of tungstate onto soil minerals can be significantly hindered by the presence of other anions that compete for the same binding sites. Phosphate (PO₄³⁻) and silicate (SiO₄⁴⁻) are two common anions in natural waters that are known to compete with tungstate.
Studies have demonstrated that both phosphate and silicate can suppress the adsorption of tungstate onto goethite. nih.gov Phosphate, in particular, is a very strong competitor. researchgate.netstevens.edu The competitive effect arises because these anions have a similar chemical nature and affinity for the mineral surfaces where tungstate would otherwise bind. Modeling and experimental data indicate that tungstate and phosphate have a comparable competitive effect on each other's adsorption, and both can significantly reduce the binding of other anions like molybdate (B1676688). researchgate.netnih.gov This competition can lead to increased mobilization of tungsten in environments where phosphate or silicate concentrations are high, such as in agricultural runoff or areas with specific geological compositions.
Sensing Applications
Ammonium tungstate is a crucial precursor for the synthesis of tungsten oxide (WO₃) nanostructures, which are widely used as the active material in semiconductor-based chemical sensors. noahchemicals.com These sensors are valued for their high sensitivity and stability in detecting a variety of hazardous and important gases. chinatungsten.com
Tungsten oxide-based sensors operate on the principle that the electrical resistance of the material changes upon exposure to a target gas. They have shown excellent performance in detecting gases such as nitrogen dioxide (NO₂), hydrogen sulfide (B99878) (H₂S), ozone (O₃), and oxygen (O₂). scientific.netmdpi.comacs.orgresearchgate.net The sensitivity, selectivity, and response time of these sensors can be finely tuned by controlling the morphology (e.g., nanowires, thin films) and operating temperature of the tungsten oxide sensing element. researchgate.netroyalsocietypublishing.org For example, sensors made from WO₃ thin films annealed at 400°C show a higher sensitivity to H₂S compared to those annealed at 500°C. mdpi.com Similarly, WO₃ nanowire-based sensors have demonstrated the ability to detect H₂S and O₃ at parts-per-billion (ppb) levels. acs.org
| Sensing Material | Target Gas | Concentration | Operating Temperature | Sensor Response / Sensitivity |
|---|---|---|---|---|
| WO₃ Nanowires | H₂S | 10-20 ppm | 400 °C | High Response |
| WO₃ Nanowires | O₃ | 50-300 ppb | 200 °C | High Response |
| WO₃ Thick Film | NO₂ | 40 ppm | Room Temperature | Sensitivity: 3.27 |
| WO₃ Thin Film (400°C anneal) | H₂S | 100 ppm | 350 °C | Sensitivity: 6.6 |
| WO₃ Thin Film (500°C anneal) | H₂S | 100 ppm | 400 °C | Sensitivity: 2.4 |
| WO₃ · nH₂O Nanostructures | NO₂ | 25 ppm | 185 °C | Sensor Response (Rg/Ra): 17.48 |
Gas Sensor Development based on Tungsten Oxide Nanostructures
This compound (APT), a form of ammonium tungstate(VI), is a key raw material for producing tungsten oxide (WO₃) nanostructures tailored for gas sensing applications. chinatungsten.comchinatungsten.com The unique chemical and physical properties of WO₃, such as its high surface area and promising electrochemical characteristics, make it a suitable material for detecting various gases. chinatungsten.com
A facile hydrothermal synthesis route is often employed to convert this compound into tungsten oxide nanopowders. chinatungsten.com This method is considered cost-effective, involves a soft chemical approach, and allows for the production of controlled shapes and sizes of nanostructures at low temperatures. chinatungsten.com In a typical process, analytical grade this compound is mixed with distilled water and hydrochloric acid. The subsequent addition of hydrogen peroxide causes the solution to form a gelatinous precipitate, which, after being processed in an autoclave at elevated temperature and pressure (e.g., 160 °C for 14 hours) and then calcined (e.g., at 500 °C for 1 hour), yields crystalline WO₃ nanostructures. chinatungsten.com
Sensors fabricated from these WO₃ nanopowders, specifically in the form of nanobricks (NBs), have demonstrated high selectivity and sensitivity towards ammonia (B1221849) (NH₃) at room temperature (27°C). chinatungsten.com Research findings indicate that these sensors can achieve a high response rate with exceptionally fast response and recovery times, making them effective for monitoring ammonia, a common environmental pollutant. chinatungsten.com The performance of such a sensor is detailed in the table below.
Performance of a WO₃ Nanobrick Gas Sensor for Ammonia Detection
| Analyte | Concentration | Operating Temperature | Response | Response Time | Recovery Time | Reference |
|---|---|---|---|---|---|---|
| Ammonia (NH₃) | 100 ppm | 27 °C | 75% | 8 s | 5 s | chinatungsten.com |
| Humidity | 20% RH | 27 °C | 32% | N/A | N/A | chinatungsten.com |
The sensing mechanism is based on the change in the band structure of the n-type semiconductor material upon interaction with gas molecules. chinatungsten.com The morphology of the tungsten oxide nanostructures plays a crucial role in the sensor's performance, with different shapes like nanoparticles, nanorods, and hierarchical nanoflowers influencing sensitivity and response time. mdpi.com While many tungsten oxide sensors require high operating temperatures (150 to 500 °C) to achieve optimal sensitivity, the development of materials derived from precursors like ammonium tungstate enables effective sensing at room temperature. chinatungsten.commdpi.com
Photochromic Sensor Materials
Ammonium tungstate is also a vital precursor in the synthesis of tungsten oxide-based photochromic materials, which can change color upon exposure to light. mdpi.comacs.org This property is valuable for developing optical sensors and smart materials like smart windows. mdpi.com The photochromic effect in WO₃ is driven by the reduction of tungsten cations from the W⁶⁺ state to the W⁵⁺ state upon irradiation with UV light or sunlight. acs.org The material reverts to its original color when the light source is removed, due to the re-oxidation of W⁵⁺ by atmospheric oxygen. acs.org
Hydrothermal synthesis using ammonium tungstate pentahydrate can produce tungsten oxide with a hexagonal structure. mdpi.com This structure is advantageous for photochromism because it possesses a larger surface area and contains internal hydrates compared to the more common monoclinic structure, leading to enhanced reactivity. mdpi.com
However, a known challenge with tungsten oxide is the rapid recombination of electron-hole pairs generated by light, which can diminish its photochromic performance. mdpi.com To overcome this, research has focused on creating composite materials. By adsorbing titanium oxide (TiO₂) onto the tungsten oxide synthesized from an ammonium tungstate precursor, additional charges can be injected, which reduces the recombination of electron-hole pairs and significantly enhances the photochromic properties. mdpi.com The use of stabilizers and dispersants like polyvinylpyrrolidone (B124986) (PVP) further improves the quality and performance of the photochromic films. mdpi.com
The performance of these materials can be quantified by measuring the change in their optical properties, such as transmittance, upon light exposure. For instance, a photochromic film can exhibit a significant drop in transmittance when irradiated, indicating a color change. The data below illustrates the change in transmittance for a photochromic film over time.
Transmittance of a Photochromic Film Over Time
| Time (minutes) | Transmittance at 700 nm (%) | Reference |
|---|---|---|
| 0 | 72.3 | mdpi.com |
| 1 | 49.5 | mdpi.com |
| 5 | 35.4 | mdpi.com |
| 10 | 30.7 | mdpi.com |
| 20 | 27.5 | mdpi.com |
The synthesis method and the resulting crystal structure are determining factors for the material's photochromic efficiency. tungsten-oxide.com For example, amorphous tungsten oxide films often exhibit better photochromic properties than their crystalline counterparts due to fewer crystalline defects and a larger surface area. tungsten-oxide.com
Theoretical and Computational Studies
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for investigating the fundamental properties of tungstate (B81510) species at the atomic level. These computational methods allow for the detailed modeling of electronic structures and the prediction of reactivity, providing insights that are often difficult to obtain through experimental means alone.
Modeling of Electronic Structure and Reactivity of Tungstate Species
DFT calculations have been extensively used to understand the electronic structure of various tungstate materials. For instance, studies on different polymorphs of tungsten trioxide (WO₃), a key derivative of ammonium (B1175870) tungstate, have revealed that they are semiconductors with direct band gaps, a property crucial for their application in electronics and photocatalysis. The electronic properties, such as the band gap, can be finely tuned by introducing other metal cations into the tungsten oxide framework. researchgate.net
DFT has also been employed to investigate the electronic and structural properties of complex tungstate clusters. For example, calculations on transition metal-doped tungsten oxide nanoparticles have provided insights into their stability and magnetic properties. rsc.org Furthermore, studies on ABO₄-type tungstates like AgWO₄ and PdWO₄ have successfully predicted their stable monoclinic structures and semiconducting nature, highlighting the potential of these materials in optoelectronic applications. researchgate.net First-principles calculations have shown that the band gap of such materials can be engineered, for example, AgWO₄ and PdWO₄ have been calculated to have band gaps of 1.34 eV and 0.73 eV, respectively. researchgate.net
The reactivity of tungstate species is another area where DFT provides significant understanding. Theoretical studies on peroxo–tungstate(VI) complexes have been instrumental in elucidating their catalytic activity in oxidation reactions. acs.org By modeling the interaction between the tungstate species and reactants, researchers can predict reaction pathways and design more efficient catalysts.
| Compound | Calculation Method | Calculated Band Gap (eV) | Key Findings |
|---|---|---|---|
| Tungsten Trioxide (WO₃) Polymorphs | DFT | Varies with polymorph | All polymorphs are semiconductors with direct band gaps. researchgate.net |
| SnWO₄ | DFT | Small | Potentially improved visible-light activity compared to WO₃. researchgate.net |
| FeWO₄ | DFT | Small | Potentially improved visible-light activity compared to WO₃. researchgate.net |
| Bi₂WO₆ | DFT | - | More negative conduction band edge than WO₃, suitable for overall water splitting. researchgate.net |
| Sb₂WO₆ | DFT | - | More negative conduction band edge than WO₃ and relatively small hole effective mass. researchgate.net |
| AgWO₄ | DFT (TB-mBJ) | 1.34 | Stable monoclinic structure, semiconductor. researchgate.net |
| PdWO₄ | DFT (TB-mBJ) | 0.73 | Stable monoclinic structure, semiconductor. researchgate.net |
Computational Studies of Adsorption Mechanisms on Tungsten Oxide Surfaces
The interaction of molecules with tungsten oxide surfaces is critical for applications in gas sensing and catalysis. DFT calculations have been instrumental in understanding these adsorption mechanisms at a molecular level.
Studies on the adsorption of carbon monoxide (CO) on hexagonal WO₃ (001) surfaces have shown that the nature of the interaction depends on the surface termination. On WO-terminated surfaces, CO exhibits physisorption with moderate adsorption energy, while on O-terminated surfaces, chemisorption occurs, leading to the oxidation of CO to CO₂. researchgate.net DFT calculations have also been used to investigate the adsorption of hydrogen on monoclinic WO₃ (001) surfaces. These studies have revealed that molecular hydrogen adsorption is weak, with a binding energy of -0.30 eV. core.ac.ukdiva-portal.org However, the dissociative adsorption of hydrogen to form hydroxyl groups is energetically more favorable. core.ac.uk For instance, the binding energy for heterolytic dissociation of H₂ on terminal W–O sites is -0.79 eV, although it is kinetically hindered with an activation barrier of 0.34 eV. core.ac.ukdiva-portal.org In contrast, the presence of platinum clusters on the WO₃ surface significantly facilitates H₂ dissociation with a highly exothermic binding energy of -3.12 eV and no activation barrier. core.ac.ukdiva-portal.org
| Surface | Adsorbate | Process | Binding/Adsorption Energy (eV) | Activation Barrier (eV) |
|---|---|---|---|---|
| Monoclinic WO₃ (001) | H₂ | Molecular Adsorption | -0.30 core.ac.ukdiva-portal.org | - |
| Monoclinic WO₃ (001) | H₂ | Heterolytic Dissociation | -0.79 core.ac.ukdiva-portal.org | 0.34 core.ac.ukdiva-portal.org |
| Pt-decorated Monoclinic WO₃ | H₂ | Homolytic Dissociation | -3.12 core.ac.ukdiva-portal.org | 0 core.ac.ukdiva-portal.org |
| Hexagonal WO₃ (001) (WO-terminated) | CO | Physisorption | Moderate researchgate.net | - |
| Hexagonal WO₃ (001) (O-terminated) | CO | Chemisorption | Strong researchgate.net | - |
Molecular Dynamics and Monte Carlo Simulations
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques that provide insights into the dynamic behavior and structural properties of molecules and materials in condensed phases.
Simulation of Polyoxometalate Anion Behavior in Solution
MD simulations have been widely applied to study the behavior of polyoxometalate (POM) anions, such as the metatungstate anion found in ammonium metatungstate, in aqueous solutions. These simulations can reveal details about the solvation structure, ion pairing, and transport properties of these complex ions.
| Polyoxometalate Anion | Counterion | Simulation Conditions | Calculated Diffusion Coefficient (10⁻⁶ cm²/s) |
|---|---|---|---|
| [PW₁₂O₄₀]³⁻ | Na⁺ | Aqueous Solution | 2.4 - 3.2 (depending on charge model) |
| [SiW₁₂O₄₀]⁴⁻ | Various | Aqueous Solution | ~2.56 (consistent with experimental data) researchgate.net |
Structural Disorder and Hydration Effects in Ammonium Metatungstate
Monte Carlo simulations have been specifically employed to investigate the structural disorder and the effects of hydration in ammonium metatungstate. These simulations can model the complex arrangements of the metatungstate anions, ammonium cations, and water molecules in the crystal lattice.
Studies have shown that the structure of ammonium metatungstate powders is highly dependent on the degree of hydration. rsc.org MC simulations have been used to model the orientational disorder of the Keggin-type [H₂W₁₂O₄₀]⁶⁻ anions in the cubic crystal structure of the dehydrated salt. rsc.org This disorder arises from the varied orientations of the anions, which creates a mixture of crystallites with slightly different unit cells.
The progressive hydration of ammonium metatungstate leads to an expansion of the crystal lattice. The extent of this expansion is influenced by the location of the water molecules relative to the metatungstate anion, which in turn is affected by the positions of the ammonium cations and the hydrogen bonding network. rsc.org
Reaction Mechanism Elucidation
Understanding the reaction mechanisms involving ammonium tungstate is crucial for controlling the synthesis of tungsten-based materials with desired properties. The thermal decomposition of ammonium tungstates, such as ammonium paratungstate (APT) and ammonium metatungstate (AMT), is a key process in the production of tungsten oxides.
The thermal decomposition of ammonium metatungstate ((NH₄)₆[H₂W₁₂O₄₀]·4H₂O) in an inert atmosphere proceeds through several distinct steps. researchgate.netcore.ac.uk Initially, the crystal water is released between 25 and 200 °C. This is followed by the formation of an amorphous phase between 200 and 380 °C. As the temperature is further increased, hexagonal tungsten trioxide (h-WO₃) crystallizes from the amorphous phase in the range of 380 to 500 °C. Finally, this hexagonal phase transforms into the more stable monoclinic tungsten trioxide (m-WO₃) between 500 and 600 °C. researchgate.netcore.ac.uk In the presence of air, the decomposition process is similar, but the released ammonia (B1221849) can ignite, leading to exothermic effects. researchgate.netcore.ac.uk
The thermal decomposition of this compound ((NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O) also proceeds in a stepwise manner. Heating APT to its decomposition temperature of 600 °C ultimately yields tungsten(VI) oxide, ammonia, and water. ammonium-metatungstate.com A key intermediate in this process is the formation of ammonium metatungstate. ammonium-metatungstate.com The controlled thermal decomposition of APT is a widely used method for the synthesis of AMT. ammonium-metatungstate.com
| Temperature Range (°C) | Process | Product(s) |
|---|---|---|
| 25 - 200 | Release of crystal water | Dehydrated Ammonium Metatungstate researchgate.netcore.ac.uk |
| 200 - 380 | Formation of an amorphous phase | Amorphous Tungsten Oxide Species researchgate.netcore.ac.uk |
| 380 - 500 | Crystallization | Hexagonal Tungsten Trioxide (h-WO₃) researchgate.netcore.ac.uk |
| 500 - 600 | Phase Transformation | Monoclinic Tungsten Trioxide (m-WO₃) researchgate.netcore.ac.uk |
Theoretical Investigation of Thermal Decomposition Pathways
The thermal decomposition of ammonium tungstate(VI), particularly ammonium metatungstate (AMT), has been the subject of theoretical and experimental investigations to elucidate the sequence of chemical transformations and the nature of the resulting products. The decomposition process is a multi-step phenomenon that is highly dependent on the surrounding atmosphere, such as inert (nitrogen) or oxidizing (air) conditions.
In an inert atmosphere, the decomposition of ammonium metatungstate hydrate (B1144303), (NH₄)₆[H₂W₁₂O₄₀]·4H₂O, proceeds through several distinct stages. Initially, the release of crystal water occurs at temperatures ranging from 25 to 200 °C, leading to the formation of dehydrated AMT. Following dehydration, an amorphous phase is formed between 200 and 380 °C. As the temperature increases from 380 to 500 °C, this amorphous intermediate crystallizes into hexagonal tungsten trioxide (h-WO₃). Finally, a phase transformation from the hexagonal to the more stable monoclinic tungsten trioxide (m-WO₃) takes place between 500 and 600 °C.
The decomposition pathway in an air atmosphere shares initial similarities with the process in an inert environment, such as the initial loss of water. However, a notable difference is the exothermic ignition of the released ammonia at temperatures above 250 °C, which results in the formation of nitrous oxides as combustion products.
A comparative analysis with this compound (APT) reveals both similarities and differences in their thermal decomposition behaviors. Both compounds undergo dehydration and the formation of an amorphous intermediate. However, a key distinction is the absence of dry ammonia evolution between 170-240 °C in the case of AMT, a step that is observed during the decomposition of APT.
The following table summarizes the key stages of the thermal decomposition of ammonium metatungstate in an inert atmosphere.
| Temperature Range (°C) | Process | Product(s) |
| 25 - 200 | Release of crystal water | Dehydrated Ammonium Metatungstate |
| 200 - 380 | Formation of an amorphous phase | Amorphous intermediate |
| 380 - 500 | Crystallization | Hexagonal Tungsten Trioxide (h-WO₃) |
| 500 - 600 | Phase transformation | Monoclinic Tungsten Trioxide (m-WO₃) |
Computational Insights into Catalytic Reaction Mechanisms
Ammonium tungstate(VI) is primarily utilized as a precursor in the synthesis of various tungsten-based catalysts, such as tungsten oxides and sulfides. These resulting materials exhibit significant catalytic activity in a range of environmental and industrial applications. For instance, tungsten oxide-based catalysts are employed in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the catalytic mechanisms of these tungsten-based materials. For example, in the context of SCR, theoretical calculations have helped to elucidate the dual-site reaction mechanism, which involves both redox and acidic sites on the catalyst surface to facilitate the adsorption of ammonia and the reduction of NOx to nitrogen. DFT studies on various tungstates for photocatalytic water splitting have also provided insights into their electronic properties and potential for visible-light activity.
While extensive computational research exists for the catalytic properties of materials derived from ammonium tungstate, there is a notable lack of direct computational studies investigating the catalytic reaction mechanisms of ammonium tungstate(VI) itself as a catalyst. The available theoretical literature predominantly focuses on the decomposition of ammonium tungstate to form catalytically active species or on the catalytic behavior of other tungsten compounds.
Future Research Directions and Challenges
Advancements in Controlled Synthesis and Morphology Control
The precise control over the synthesis of ammonium (B1175870) tungstate(VI) and its subsequent conversion into tungsten oxides with specific morphologies is a key area for future research. The relationship between the precursor structure and the final product's form is a critical aspect that warrants further investigation. For instance, the decomposition of ammonium paratungstate (APT) can be manipulated to produce tungsten oxide with varying particle sizes and shapes by controlling parameters such as the heating rate and atmosphere. It has been demonstrated that a vacuum environment during pyrolysis can lead to non-agglomerated tungsten oxide with a narrow particle size distribution.
Future work will likely focus on developing more sophisticated synthesis techniques that allow for the rational design of tungsten-based nanomaterials with tailored morphologies like nanorods, nanotubes, nanowires, and nanosheets. The choice between different ammonium tungstate (B81510) precursors, such as ammonium metatungstate (AMT) and this compound (APT), has been shown to influence the formation pathway and intermediate phases of tungsten oxides. Understanding these precursor-product relationships at a fundamental level will enable the production of materials with optimized properties for specific applications.
Key Research Objectives in Controlled Synthesis:
| Research Objective | Description | Potential Impact |
| Precursor Engineering | Modifying the structure and composition of ammonium tungstate precursors to direct the formation of desired tungsten oxide polymorphs and morphologies. | Enhanced control over material properties such as surface area, porosity, and catalytic activity. |
| Advanced Synthesis Methods | Exploration of novel synthesis routes, including solvothermal, hydrothermal, and microwave-assisted methods, to achieve unique nanostructures. | Development of more efficient and scalable processes for producing high-performance tungsten-based materials. |
| In-situ Characterization | Utilizing advanced in-situ techniques to monitor the transformation of ammonium tungstate to tungsten oxides in real-time. | Gaining deeper insights into the reaction mechanisms and kinetics, enabling more precise control over the synthesis process. |
Integration of Ammonium Tungstate(VI) in Multifunctional Nanocomposites
The incorporation of ammonium tungstate(VI)-derived materials into multifunctional nanocomposites represents a promising frontier for materials science. These composites can exhibit synergistic properties that are not achievable with the individual components alone. For example, metal tungstate-based nanocomposites are being explored for a variety of environmental applications, including photocatalysis. The future direction in this area involves the design and fabrication of novel nanocomposites where the tungsten-based component provides specific functionalities such as catalytic activity, photo-responsiveness, or enhanced mechanical strength.
Research will likely focus on combining tungsten oxides derived from ammonium tungstate with other nanomaterials like carbon nanotubes, graphene, and various polymers. The surface modification of the constituent materials will be crucial to ensure strong interfacial bonding and efficient load transfer, which are essential for achieving enhanced mechanical performance. The development of these advanced nanocomposites could lead to breakthroughs in fields ranging from aerospace and automotive to electronics and energy storage.
Exploration of New Catalytic Frontiers and Reaction Systems
Ammonium tungstate and its derivatives have shown potential as catalysts in various chemical transformations. Future research will aim to expand the catalytic applications of these materials into new and challenging reaction systems. While ammonium tungstate has been investigated for the photocatalytic degradation of organic dyes, there is a vast landscape of other potential catalytic applications to be explored. This includes its use in fine chemical synthesis, biomass conversion, and other green chemistry processes.
The development of novel catalyst systems is a key area of interest. For instance, new homogeneous catalyst systems are being designed for specific industrial processes, and the principles behind these could be applied to tungstate-based catalysts. Furthermore, the quest for more efficient and sustainable chemical production methods will drive research into catalysts that can operate under milder reaction conditions with high selectivity and stability. The unique electronic and structural properties of tungsten oxides derived from ammonium tungstate make them attractive candidates for these next-generation catalysts. Researchers are also exploring novel catalytic combustion systems to reduce harmful emissions, a field where tungsten-based materials could play a significant role.
Deeper Understanding of Environmental Fate and Remediation Strategies
While tungsten has historically been considered relatively inert, recent studies have highlighted its potential for environmental mobility and the need for a better understanding of its fate and transport in ecosystems. Tungsten can exist in various oxidation states, and its solubility and mobility in soil and water are influenced by environmental conditions such as pH and redox potential. Future research in this area will need to focus on elucidating the biogeochemical cycling of tungsten and its compounds, including those derived from industrial uses of ammonium tungstate.
A critical aspect of this research will be the development of effective remediation strategies for tungsten-contaminated sites. This may involve both stabilization techniques to immobilize tungsten in the soil and solubilization methods to facilitate its removal. A deeper understanding of the interactions between tungsten species and soil components, as well as the microbial processes that can influence tungsten mobility, will be essential for designing and implementing successful remediation plans.
Key Aspects of Tungsten's Environmental Behavior:
| Environmental Factor | Influence on Tungsten | Research Focus |
| pH | Affects solubility and sorption to soil particles. Higher pH can increase solubility. | Investigating the speciation of tungsten at different pH levels and its impact on bioavailability. |
| Redox Potential | Influences the oxidation state of tungsten, which in turn affects its mobility. | Studying the transformation of tungsten under varying redox conditions in soil and groundwater. |
| Microbial Activity | Microorganisms can influence the dissolution and precipitation of tungsten minerals. | Identifying microbial species involved in tungsten cycling and their mechanisms of interaction. |
Computational Design and Materials Discovery
Computational methods are becoming increasingly powerful tools for accelerating the discovery and design of new materials. In the context of ammonium tungstate(VI) and its derivatives, computational approaches can be employed to predict the structures of novel tungsten-based compounds, screen for materials with desired properties, and understand complex chemical processes at the atomic level. First-principles calculations, such as those based on density functional theory (DFT), can provide valuable insights into the electronic structure, stability, and catalytic activity of these materials.
High-throughput computational screening can be used to explore vast compositional and structural spaces to identify promising candidates for specific applications. This can significantly reduce the time and experimental effort required for materials discovery. Furthermore, machine learning techniques can be trained on existing experimental and computational data to develop predictive models for material properties, further accelerating the design cycle. The integration of these computational tools with experimental synthesis and characterization will be crucial for the future development of advanced tungsten-based materials.
Q & A
Basic: What are the standard analytical methods for quantifying tungsten trioxide (WO₃) in ammonium tungstate(VI), and how are they validated?
Ammonium tungstate(VI) is commonly analyzed via gravimetric methods to determine WO₃ content. According to GB/T 6150.1-2023 , the ammonium tungstate igniting gravimetric method involves calcining the compound at high temperatures to convert it to WO₃, followed by mass measurement. Validation includes reproducibility tests (e.g., triplicate measurements with <1% relative standard deviation) and cross-validation with ICP-OES for trace impurities .
Basic: How is ammonium tungstate(VI) synthesized in laboratory settings, and what purity benchmarks are critical?
Laboratory synthesis typically involves dissolving tungsten oxide (WO₃) in aqueous ammonia under controlled pH (8–9), followed by crystallization. Purity is assessed via X-ray diffraction (XRD) for phase identification and inductively coupled plasma mass spectrometry (ICP-MS) to verify trace metal content (<10 ppm for Fe, Mo). High-purity grades (e.g., 99.99% metals basis) require recrystallization and filtration to remove colloidal impurities .
Basic: What thermal decomposition zones are observed in ammonium tungstate(VI), and how do they inform experimental design?
Thermogravimetric analysis (TGA) reveals three distinct zones:
- Zone 1 (<240°C) : Loss of adsorbed water and structural H₂O, with minimal chemical change.
- Zone 2 (240–320°C) : Amorphous phase transition, releasing NH₃ and forming intermediate tungsten oxides.
- Zone 3 (>320°C) : Crystallization into WO₃. Researchers must account for these phases when designing calcination protocols for catalyst synthesis or oxide material production .
Advanced: How do contradictory data on tungstate’s inhibitory effects in enzymatic systems arise, and how can they be resolved?
Tungstate (WO₄²⁻) competes with molybdate (MoO₄²⁻) in metalloenzyme active sites (e.g., nitrate reductase), but its inhibitory effects vary with pH and ion concentration. For example, in Synechocystis sp. PCC 6803, tungstate abolishes nitrate-dependent growth but not ammonium assimilation. Resolution requires:
- Dose-response assays to establish IC₅₀ values.
- X-ray absorption spectroscopy (XAS) to confirm metal cofactor substitution.
- Cross-validation with genetic knockouts (e.g., ll1454 mutants) to isolate metabolic pathways .
Advanced: What experimental strategies optimize Mo(VI) adsorption using tungstate-modified nanoparticles, and how are kinetic models validated?
Tungstate-modified magnetic nanoparticles (e.g., Mnp-Si-W) adsorb Mo(VI) via ligand exchange and electrostatic interactions. Optimization involves:
- pH screening (2–6) : Maximal adsorption at pH 3 due to H⁺-assisted ligand displacement.
- Isotherm modeling : Langmuir vs. Freundlich fits to assess monolayer vs. multilayer adsorption.
- Kinetic validation : Pseudo-second-order models to confirm chemisorption dominance.
Post-adsorption, stripping with ammonium salts (e.g., (NH₄)₂SO₄) regenerates the adsorbent, confirmed by FTIR and EDX .
Advanced: How do researchers address inconsistencies in thermal decomposition data for ammonium tungstate(VI) across studies?
Discrepancies in decomposition temperatures (e.g., 240°C vs. 300°C for phase transitions) often stem from:
- Sample morphology : Nanoparticles vs. bulk powders alter heat transfer rates.
- Atmosphere effects : O₂ vs. N₂ flow impacts oxidation kinetics.
Mitigation strategies include: - Standardizing TGA protocols (heating rate: 10°C/min; sample mass: 5–10 mg).
- Coupling with differential scanning calorimetry (DSC) to detect latent phase changes .
Basic: What safety protocols are essential when handling ammonium tungstate(VI) in laboratory settings?
Critical precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and N95 masks to avoid inhalation of fine particles.
- Ventilation : Use fume hoods for weighing and dissolution to prevent dust exposure.
- Emergency response : For skin contact, rinse with water for 15 minutes; if ingested, administer activated charcoal and seek medical attention.
GHS classification mandates warnings for acute toxicity (Oral Category 4) and environmental hazards .
Advanced: How can researchers design reproducible protocols for synthesizing phase-pure tungsten oxide catalysts from ammonium tungstate(VI)?
Phase purity (e.g., α-WO₃ vs. β-WO₃) depends on:
- Calcination temperature : 400–500°C for α-WO₃; >600°C for β-WO₃.
- Precursor morphology : Spray-dried ammonium tungstate yields finer particles than bulk crystals.
Validation requires: - Rietveld refinement of XRD data to quantify phase ratios.
- Nitrogen physisorption to correlate surface area with catalytic activity (e.g., CO oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
